1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
Description
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Properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGCZMSQFRLXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75702-99-7 | |
| Record name | Cyclopropanemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS No. 75702-99-7). Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical characteristics, reactivity, and stability. Detailed, generalized experimental protocols for the determination of key chemical properties are also provided to guide researchers in their laboratory investigations. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving novel fluorinated and cyclopropyl-containing amine scaffolds.
Introduction
This compound is a unique small molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: a primary amine, a cyclopropyl group, and a trifluoromethyl group. The primary amine serves as a critical functional group for forming salts and engaging in various chemical transformations. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability and binding affinity to biological targets.[1] The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding interactions.[1] This combination of features makes this compound and its derivatives attractive building blocks in the design of novel therapeutic agents.[2]
This guide aims to provide a detailed understanding of the chemical properties of this compound, offering a predictive profile based on the known characteristics of α-trifluoromethyl amines and cyclopropylamines. Furthermore, it outlines standard experimental procedures for the empirical determination of its physicochemical properties.
Physicochemical Properties
Direct experimental data for this compound is scarce. The following table summarizes available information from chemical suppliers and predicted values derived from computational models and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | [3][4] |
| CAS Number | 75702-99-7 | [3][4] |
| Molecular Formula | C₅H₉ClF₃N | [3][4][5][6] |
| Molecular Weight | 175.58 g/mol | [3][4][5][6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available (Predicted: >200 °C, decomposition likely) | General knowledge of amine hydrochlorides |
| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |
| pKa (of the amine) | Predicted: 5.5 - 6.5 | Based on 2,2,2-trifluoroethanamine (pKa ~5.7)[7] |
| logP (of the free base) | Predicted: 1.5 - 2.5 | Computational prediction |
| Solubility | Expected to be high in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents (e.g., hexanes, toluene). | General properties of amine hydrochlorides |
| Storage Conditions | Room temperature | [2][6] |
Reactivity and Stability
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Amine Group: The primary amine is the most reactive site. As a base, it readily reacts with stronger acids. It can also act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The presence of the electron-withdrawing trifluoromethyl group is expected to reduce the nucleophilicity of the amine compared to non-fluorinated analogues.[1][8]
-
Cyclopropyl Group: The cyclopropane ring is known for its unique electronic properties and can participate in reactions that involve ring-opening under certain conditions, particularly with electrophiles.[9][10][11] However, under typical physiological and many synthetic conditions, it is a stable moiety.
-
Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature significantly influences the properties of the adjacent carbon and the amine group.[1][12]
Stability:
This compound is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is significantly less volatile than its free base form. Amine hydrochlorides are generally stable in air and at moderate temperatures. However, at elevated temperatures, decomposition is likely to occur. The presence of strong bases will neutralize the hydrochloride salt to liberate the free amine, which may be less stable and more volatile.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of the key chemical properties of this compound.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity assessment. For amine hydrochlorides, this is often a decomposition temperature.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
Grind a small sample of this compound to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. As the melting point is approached, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any signs of decomposition (e.g., color change, gas evolution).
Determination of pKa
Principle: The pKa of the conjugate acid of the amine will be determined by potentiometric titration. This involves titrating a solution of the amine hydrochloride with a standardized solution of a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Volumetric flasks
Reagents:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH buffer solutions (pH 4, 7, and 10) for calibration
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly and then levels off (past the equivalence point).
-
Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method, which measures the distribution of the compound between n-octanol and water, is a standard procedure. This will be performed on the free base of the compound.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Reagents:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Sodium hydroxide solution (to generate the free base)
Procedure:
-
Prepare the free base of the amine by dissolving a known amount of the hydrochloride salt in water and adjusting the pH to approximately 2 units above the predicted pKa with NaOH.
-
Prepare a stock solution of the free base in the aqueous buffer.
-
In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Spectroscopic Characterization
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Solvents:
-
Deuterated solvents such as D₂O, CD₃OD, or DMSO-d₆. The choice of solvent will depend on the solubility of the hydrochloride salt.
General Procedure:
-
Dissolve a small amount (5-10 mg) of this compound in the chosen deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Expected signals would include those for the cyclopropyl protons, the methine proton adjacent to the trifluoromethyl group, and the amine protons (which may be broad or exchange with the solvent).[13][14]
-
Acquire the ¹³C NMR spectrum. Expected signals would include those for the cyclopropyl carbons, the methine carbon, and the carbon of the trifluoromethyl group (which will show coupling to fluorine).[13][14]
-
Process the spectra, including referencing to the residual solvent peak or an internal standard (e.g., TMS).
Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[15]
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).[16][17]
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum is expected to show the molecular ion of the free base [M+H]⁺. The presence of chlorine from the hydrochloride is not typically observed in the molecular ion under these conditions. The accurate mass measurement from high-resolution mass spectrometry can be used to confirm the elemental composition.
Visualization of a General Experimental Workflow
As no specific signaling pathway or detailed experimental workflow for this compound is publicly available, the following diagram illustrates a general workflow for the initial characterization and biological screening of a novel chemical entity.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]
- 3. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 4. americanelements.com [americanelements.com]
- 5. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthesis pathways for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The unique combination of a cyclopropyl ring and a trifluoroethyl motif imparts desirable properties such as metabolic stability and enhanced binding affinity to target molecules. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data.
Introduction
1-Cyclopropyl-2,2,2-trifluoroethanamine and its hydrochloride salt are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The trifluoromethyl group is known to improve metabolic stability and bioavailability, while the cyclopropyl moiety introduces conformational rigidity, which can lead to higher binding affinity with biological targets. This guide explores the most plausible and documented synthetic approaches to this compound.
Core Synthesis Pathway: Reductive Amination of Cyclopropyl Trifluoromethyl Ketone
The most direct and versatile approach to 1-Cyclopropyl-2,2,2-trifluoroethanamine is the reductive amination of a cyclopropyl trifluoromethyl ketone precursor. This pathway involves three key stages: synthesis of the ketone intermediate, reductive amination to form the free amine, and subsequent conversion to the hydrochloride salt.
Figure 1: Proposed synthesis pathway for this compound via reductive amination.
Stage 1: Synthesis of Cyclopropyl Trifluoromethyl Ketone
The synthesis of the key intermediate, cyclopropyl trifluoromethyl ketone, can be achieved through various methods. One common approach is the trifluoroacetylation of a cyclopropane-derived starting material.
Experimental Protocol: Trifluoroacetylation of Cyclopropanecarboxylic Acid
This protocol is adapted from a general procedure for the synthesis of trifluoromethyl ketones from carboxylic acids.
-
Preparation of the Enediolate: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes. Add cyclopropanecarboxylic acid dropwise to the LDA solution, maintaining the temperature at -78 °C, to form the enediolate.
-
Trifluoroacetylation: To the enediolate solution, add ethyl trifluoroacetate (EtO2CCF3) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with an aqueous solution of hydrochloric acid. This will induce decarboxylation to yield the crude cyclopropyl trifluoromethyl ketone. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| Cyclopropanecarboxylic Acid | 1.0 eq | |
| Diisopropylamine | 2.2 eq | |
| n-Butyllithium | 2.1 eq | |
| Ethyl Trifluoroacetate | 1.5 eq | |
| Solvent | Anhydrous THF | |
| Temperature | -78 °C to room temperature | |
| Typical Yield | 60-75% | Varies based on scale and purification method |
Table 1: Reagents and conditions for the synthesis of cyclopropyl trifluoromethyl ketone.
Stage 2: Reductive Amination
The conversion of cyclopropyl trifluoromethyl ketone to the corresponding amine is a critical step. This can be accomplished through various reductive amination protocols.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol is a general method for the reductive amination of ketones.
-
Imine Formation: Dissolve cyclopropyl trifluoromethyl ketone in methanol saturated with ammonia in a sealed pressure vessel. Stir the mixture at room temperature for several hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) portion-wise, controlling the temperature to prevent excessive foaming.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Carefully add water to quench any unreacted NaBH4. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Cyclopropyl-2,2,2-trifluoroethanamine. Further purification can be achieved by distillation.
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| Cyclopropyl Trifluoromethyl Ketone | 1.0 eq | |
| Ammonia in Methanol | Saturated solution | Acts as both reactant and solvent |
| Sodium Borohydride | 1.5 - 2.0 eq | |
| Temperature | 0 °C to room temperature | |
| Typical Yield | 70-85% | Dependent on the purity of the starting ketone |
Table 2: Reagents and conditions for the reductive amination step.
Stage 3: Hydrochloride Salt Formation
The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
This protocol is based on a general procedure for the synthesis of amine hydrochlorides.[1]
-
Dissolution: Dissolve the purified 1-Cyclopropyl-2,2,2-trifluoroethanamine in a suitable solvent, such as ethanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in the same solvent dropwise with stirring. A precipitate of the hydrochloride salt should form.
-
Isolation: Continue stirring for a few hours at low temperature to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| 1-Cyclopropyl-2,2,2-trifluoroethanamine | 1.0 eq | |
| Hydrochloric Acid | Saturated solution | Use of ethereal HCl or ethanolic HCl is common |
| Solvent | Ethanol or Diethyl Ether | |
| Temperature | 0 - 5 °C | |
| Typical Yield | >95% | Generally a high-yielding reaction |
Table 3: Reagents and conditions for the hydrochloride salt formation.
Alternative and Asymmetric Synthesis Strategies
For the synthesis of enantiomerically pure this compound, asymmetric methods are required.
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
A potential route for asymmetric synthesis involves the use of chiral auxiliaries or asymmetric catalysis during the reductive amination step. For instance, a chiral amine can be used to form a diastereomeric imine intermediate, which can then be separated and reduced. Alternatively, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) can directly produce the enantiomerically enriched amine.
Figure 2: Conceptual workflow for an asymmetric synthesis using a chiral auxiliary.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the reductive amination of cyclopropyl trifluoromethyl ketone. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound. For applications requiring specific stereoisomers, asymmetric synthesis strategies should be employed. The continued development of efficient and scalable methods for the synthesis of fluorinated building blocks like the title compound will undoubtedly accelerate drug discovery and development efforts.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and the logical workflow for confirming the molecule's constitution, connectivity, and stereochemistry.
Molecular and Physicochemical Properties
This compound is a primary amine containing a cyclopropyl group and a trifluoromethyl group, presented as its hydrochloride salt. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₉ClF₃N | [1][2][3] |
| Molecular Weight | 175.58 g/mol | [1][2][3] |
| CAS Number (Racemate) | 75702-99-7 | [2] |
| CAS Number ((S)-enantiomer) | 1338377-73-3 | [1][3] |
| CAS Number ((R)-enantiomer) | 1160756-75-1 | [4] |
| Appearance | White to off-white solid |
Spectroscopic Data for Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The following tables present the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 2.1.1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~9.0 - 8.5 | br s | 3H | - | -NH₃⁺ |
| ~4.0 - 3.8 | m | 1H | H1 | |
| ~1.4 - 1.2 | m | 1H | H2 | |
| ~0.8 - 0.6 | m | 2H | H3, H3' | |
| ~0.6 - 0.4 | m | 2H | H4, H4' |
Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Quartet Coupling (JCF, Hz) | Assignment |
| ~124 | q, ~280 | C2 (CF₃) |
| ~60 | q, ~35 | C1 |
| ~15 | C3 | |
| ~5 | C4, C5 |
Table 2.1.3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -75 | d | ~7 | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2.2.1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| 3100-3000 | Medium | C-H stretch (Cyclopropyl) |
| 2980-2850 | Medium | C-H stretch (Alkyl) |
| 1620-1500 | Medium | N-H bend (Ammonium salt) |
| 1250-1050 | Strong | C-F stretch |
| 1020-1000 | Medium | Cyclopropyl ring deformation |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 2.3.1: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 140.073 | [M+H]⁺ (protonated free base) |
| 124.076 | [M-NH₂]⁺ |
| 71.039 | [M-CF₃CHNH₂]⁺ |
| 69.003 | [CF₃]⁺ |
Experimental Protocols
The following are detailed protocols for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment, connectivity, and through-space relationships of the atoms in the molecule.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire a ¹⁹F NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm connectivity.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr, spectroscopic grade, ~100 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder for KBr pellets.
Procedure:
-
Place approximately 1-2 mg of the sample and ~100 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Record the positions (in cm⁻¹) and relative intensities of the absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
Materials:
-
This compound (~1 mg)
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated free base [M+H]⁺.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the relationships between the different analytical techniques.
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Logical relationships between different NMR experiments for establishing molecular connectivity.
By following the detailed protocols and interpreting the resulting data in a cohesive manner, researchers can confidently and accurately elucidate the structure of this compound. This guide serves as a foundational resource for scientists engaged in the characterization of novel small molecules within the pharmaceutical and chemical industries.
References
- 1. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]
- 2. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [oakwoodchemical.com]
An In-depth Technical Guide to 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
This technical guide provides a comprehensive overview of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physical properties, a potential synthetic route, and analytical data.
Chemical Identifiers and Physical Properties
This compound is a chemical compound with the general appearance of a powder.[1] It is recognized by several unique identifiers across various chemical databases. The racemic form, as well as its stereoisomers, are available commercially.
Table 1: Chemical Identifiers for this compound and its Enantiomers
| Identifier | Racemic Mixture | (1S)-enantiomer | (1R)-enantiomer |
| CAS Number | 75702-99-7[1][2][3] | 1338377-73-3[4][5] | 1160756-75-1 |
| Molecular Formula | C₅H₉ClF₃N[1][2][4] | C₅H₉ClF₃N[4][5] | C₅H₉ClF₃N |
| Molecular Weight | 175.58 g/mol [1][2][3][4] | 175.58 g/mol [4][5] | 175.58 g/mol |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride[1] | (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride |
| PubChem CID | 76371183[1] | Not available | Not available |
| MDL Number | MFCD23098781[1][2] | MFCD26569801[5] | MFCD26575860 |
| SMILES | C1CC1C(C(F)(F)F)N.Cl[1] | C1CC1--INVALID-LINK--N.Cl | C1CC1--INVALID-LINK--N.Cl |
Table 2: Physical and Safety Information for this compound (Racemic)
| Property | Value |
| Appearance | Powder[1] |
| Storage Temperature | Room Temperature[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302, H315, H319, H335[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |
Experimental Protocols: Synthesis
Adapted Protocol for the Synthesis of (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine:
This protocol is adapted from the general method described in patent US20210395185A1 for the synthesis of non-racemic 1-cyclopropyl alkyl-1-amines. This process involves three main steps: imine formation, reduction to a secondary amine, and debenzylation.
Step 1: Imine Formation (Condensation) A mixture of (S)-(-)-α-phenylethylamine and cyclopropyl trifluoromethyl ketone in a suitable solvent (e.g., THF) is stirred at room temperature. A Lewis acid, such as Ti(OiPr)₄, is added, and the mixture is heated to facilitate the condensation reaction, forming the corresponding imine.
Step 2: Reduction to Secondary Amine The reaction mixture is cooled, and a reducing agent, such as sodium borohydride (NaBH₄), is added to reduce the imine to the secondary amine.
Step 3: Debenzylation The resulting secondary amine is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere to cleave the α-phenylethyl group, yielding the desired (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine.
Step 4: Hydrochloride Salt Formation The purified free amine is dissolved in a suitable solvent (e.g., ethanol), and a saturated solution of hydrochloric acid is added dropwise. The reaction mixture is stirred, and the solvent is subsequently removed under reduced pressure to yield this compound as a solid.
Mandatory Visualization
Caption: Relationship between the core compound and its various chemical identifiers.
References
- 1. americanelements.com [americanelements.com]
- 2. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 3. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]
The Rising Profile of Cyclopropyl-Containing Trifluoroethylamines in Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacological profiles. Among these, the combination of a cyclopropyl group and a trifluoroethylamine moiety has emerged as a particularly promising scaffold. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of cyclopropyl-containing trifluoroethylamines, tailored for researchers, scientists, and drug development professionals.
The inclusion of a trifluoroethyl group is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Concurrently, the cyclopropyl ring offers conformational rigidity, a feature that can enhance binding to target proteins and improve potency.[1] This guide explores the synergistic effect of these two moieties, focusing on their application in the development of agents targeting the central nervous system (CNS) and infectious diseases.
Monoamine Oxidase (MAO) Inhibition: A Key Therapeutic Target
A significant area of investigation for cyclopropyl-containing trifluoroethylamines is their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a cornerstone in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2]
The mechanism of action for many cyclopropylamine derivatives is mechanism-based, involving the enzymatic oxidation of the amine. This process leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, resulting in irreversible inhibition.[2]
Quantitative Data on MAO Inhibition
| Compound | Target | IC50 (nM) | Notes | Reference |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Over 20-fold more effective than tranylcypromine. | [3] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Demonstrates selectivity for MAO-B. | [3] |
Serotonin 5-HT2C Receptor Agonism: A New Avenue for CNS Disorders
Cyclopropyl-containing trifluoroethylamines have also been investigated as selective agonists for the serotonin 5-HT2C receptor, a promising target for the treatment of a range of CNS disorders.[4] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can modulate mood, appetite, and cognition.[5]
The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[5]
Antimicrobial Potential
The unique structural features of cyclopropyl-containing trifluoroethylamines also lend themselves to the development of novel antimicrobial agents. While this area is less explored than their CNS applications, preliminary studies have shown that derivatives of this scaffold exhibit activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action is an active area of investigation.
Quantitative Data on Antimicrobial Activity
| Compound Series | Organism | MIC80 (µg/mL) | Notes | Reference |
| Amide derivatives containing cyclopropane | Staphylococcus aureus | 32 - 128 | Moderate activity observed for several compounds. | [7][8] |
| Amide derivatives containing cyclopropane | Escherichia coli | 32 - 128 | Moderate activity observed for a subset of compounds. | [7][8] |
| Amide derivatives containing cyclopropane | Candida albicans | 16 | Three compounds showed excellent antifungal activity. | [6] |
Experimental Protocols
Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide
A representative synthetic protocol for a compound containing both the cyclopropyl and trifluoromethyl moieties is as follows:
-
To a solution of 3-trifluoromethylbenzylsulfonyl chloride (20 g) in methylene chloride, a mixture of cyclopropylamine (5.3 g) and triethylamine (9.4 g) is added dropwise.[9]
-
The reaction mixture is stirred at room temperature.
-
Upon completion of the reaction, the mixture is washed with water and the organic layer is separated.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of test compounds against MAO-A and MAO-B can be determined using a fluorometric assay.[10][11]
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red).[10]
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in the assay buffer.[10]
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor as a positive control.
-
For irreversible inhibitors, pre-incubate the plate with the enzyme and test compounds (e.g., 15 minutes at 37°C).[10]
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.[10]
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[10]
Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[3][12][13]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown and standardized to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[3][12]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[12][13]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[3]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][12]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The amalgamation of the cyclopropyl and trifluoroethylamine functionalities presents a compelling strategy in the design of novel therapeutic agents. The data and protocols summarized in this guide underscore the potential of this chemical scaffold in addressing unmet medical needs, particularly in the realms of central nervous system disorders and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. actascientific.com [actascientific.com]
The Fluorine Advantage: A Deep Dive into Fluorinated Chiral Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Strategic Incorporation of Fluorinated Chiral Amines to Enhance Drug Candidate Profiles.
In the landscape of modern drug discovery, the strategic incorporation of fluorine into chiral amine scaffolds has emerged as a powerful tool for medicinal chemists. This deliberate molecular modification can profoundly influence a compound's physicochemical and pharmacological properties, often transforming a promising lead into a viable drug candidate. This technical guide provides a comprehensive review of the role of fluorinated chiral amines in drug discovery, presenting comparative quantitative data, detailed experimental protocols, and visualizations of key concepts to inform rational drug design and development.
The introduction of fluorine, the most electronegative element, into a chiral amine-containing molecule can trigger a cascade of beneficial effects. These include enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity to biological targets. The strong carbon-fluorine bond is significantly more resistant to metabolic cleavage by enzymes like the cytochrome P450 family compared to a carbon-hydrogen bond, leading to a longer in vivo half-life and improved bioavailability.[1][2] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of a nearby amine, which can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.
Quantitative Insights: The Impact of Fluorination on Drug Properties
To illustrate the tangible benefits of incorporating fluorinated chiral amines, this section presents a comparative analysis of key physicochemical and biological data for fluorinated compounds and their non-fluorinated counterparts. The following tables summarize data for isoquinoline-based Poly(ADP-ribose) polymerase (PARP) inhibitors and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, two important classes of therapeutic targets.
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound ID | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[3]
The data in Table 1 demonstrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core leads to a decrease in the predicted pKa and a modest increase in the predicted lipophilicity (clogP). Notably, this subtle electronic modification results in a 1.5-fold increase in potency against PARP2, highlighting the nuanced yet significant impact of fluorination on biological activity.[3]
Table 2: Comparative Biological Data of Fluorinated vs. Non-Fluorinated BACE1 Inhibitors
| Compound ID | Key Structural Feature | BACE1 Cell IC50 (nM) | hERG IC50 (µM) | In Vivo Activity (Aβ40 reduction in mouse brain) |
| (S)-16 | Non-fluorinated | 8.6 | 16 | - |
| (R)-41 | Fluorinated | 0.16 | 2.8 | Significant reduction |
| 1b | Non-fluorinated | - | - | Virtually inactive |
| 89 | CF3 substituted | - | - | Significant reduction at 1 mg/kg |
Data adapted from studies on BACE1 inhibitors.[2][4]
The data for BACE1 inhibitors in Table 2 provides a compelling case for the benefits of fluorination. The fluorinated compound (R)-41 exhibits a staggering 53-fold increase in potency in a cellular BACE1 assay compared to its non-fluorinated counterpart (S)-16 .[4] Furthermore, the introduction of a trifluoromethyl group in compound 89 transformed a "virtually inactive" non-fluorinated compound (1b ) into a potent, brain-penetrant inhibitor with significant in vivo efficacy.[2] This dramatic improvement is attributed to the ability of fluorine to lower the pKa of the amine, which in turn enhances permeability and the overall pharmacological profile.[2][4]
Experimental Protocols: Synthesizing the Fluorine Advantage
To provide practical guidance for researchers, this section details the experimental methodologies for the synthesis of key fluorinated chiral amine intermediates and final compounds discussed in this review.
Synthesis of a Fluorinated Isoquinoline-Based PARP Inhibitor Intermediate
General Procedure for the Synthesis of 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (Analogue of Compound 1b):
A detailed experimental protocol for a similar class of compounds can be found in the supplementary information of related studies on PARP inhibitors. The general approach involves the construction of the isoquinolinone core followed by functionalization.
Asymmetric Synthesis of a Fluorinated BACE1 Inhibitor Precursor
Protocol for the Asymmetric Introduction of a Fluorine Atom into a Quaternary Center:
This procedure is adapted from a scalable synthesis of a key intermediate for a fluoroaminothiazine BACE inhibitor.[1]
-
Step 1: Enamine Formation: To a solution of the chiral amino alcohol precursor in an appropriate solvent (e.g., trifluoroethanol), is added D-proline.
-
Step 2: Electrophilic Fluorination: The reaction mixture is then treated with an electrophilic fluorinating agent, such as Selectfluor®.
-
Step 3: Quenching and Extraction: The reaction is quenched, and the product is extracted with a suitable organic solvent.
-
Step 4: Purification: The crude product is purified by column chromatography to yield the desired fluorinated intermediate with high diastereoselectivity.
For detailed reagent quantities, reaction times, and temperatures, refer to the supporting information of the cited literature.[1]
General Protocol for In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Test compound and control compounds (high and low clearance).
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination.
-
96-well plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a stock solution of the test compound and control compounds.
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Visualizing the Concepts: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
References
In Silico Analysis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide to Molecular Modeling and Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. Due to the absence of published research on this specific compound, this document outlines a plausible research framework, detailing the methodologies and potential outcomes of such a study. The guide is intended to serve as a practical resource for researchers interested in applying computational techniques to novel small molecules. We will explore its potential as a monoamine oxidase (MAO) inhibitor, a plausible hypothesis based on the known activities of its structural components. The cyclopropylamine moiety is a key feature in known MAO inhibitors, while the trifluoroethylamine group can enhance metabolic stability and bioavailability. This guide will adhere to best practices in data presentation, experimental protocol description, and visualization to facilitate understanding and replication of the proposed workflow.
Introduction
The integration of computational methods into the early stages of drug discovery has significantly accelerated the identification and optimization of novel therapeutic agents. In silico techniques, such as molecular modeling and docking, offer a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and its potential protein target. This approach allows for the prioritization of compounds for synthesis and experimental testing, thereby streamlining the drug development pipeline.
This guide focuses on a hypothetical in silico investigation of this compound. This compound possesses two key structural features of medicinal interest: a cyclopropylamine group and a trifluoroethylamine moiety. Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] The inclusion of a cyclopropylamine scaffold in various pharmaceutical drugs highlights its therapeutic importance.[2][3] Furthermore, the trifluoroethylamine motif is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.
Given these structural characteristics, a logical hypothesis is that this compound may exhibit inhibitory activity against monoamine oxidases. This technical guide will therefore outline a detailed in silico workflow to investigate this hypothesis, providing a roadmap for its computational evaluation.
Materials and Methods
This section details the proposed experimental protocols for the in silico analysis of this compound.
Ligand and Protein Preparation
Ligand Preparation:
The three-dimensional structure of this compound would be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure would then be imported into a molecular modeling suite like AutoDock Tools. Energy minimization of the ligand would be performed using the MMFF94 force field to obtain a stable, low-energy conformation. Gasteiger charges would be assigned, and non-polar hydrogens would be merged. The rotatable bonds within the ligand would be defined to allow for conformational flexibility during the docking process.
Protein Preparation:
The crystal structures of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) would be retrieved from the Protein Data Bank (PDB). For this hypothetical study, we will use PDB IDs 2BXS and 2BYB for MAO-A and MAO-B, respectively. The protein structures would be prepared for docking using AutoDock Tools. This process involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared protein structures would then be saved in the PDBQT format, which includes atomic charges and atom types.
Molecular Docking Simulations
Molecular docking simulations would be performed using AutoDock Vina. The search space for the docking calculations, known as the grid box, would be defined to encompass the active site of each enzyme. The dimensions and center of the grid box would be determined based on the location of the co-crystallized inhibitor in the original PDB structures.
The docking parameters would be set to default values, which have been shown to be effective for a wide range of protein-ligand systems. The exhaustiveness parameter, which controls the thoroughness of the conformational search, would be set to a value of 8. The number of binding modes to be generated would be set to 10.
Post-Docking Analysis
The results of the molecular docking simulations would be analyzed to identify the most favorable binding poses and to understand the nature of the interactions between the ligand and the protein targets. The binding affinity of the ligand for each protein would be evaluated based on the predicted free energy of binding (ΔG), expressed in kcal/mol. The pose with the lowest binding energy would be considered the most stable and would be selected for further analysis.
Visualization of the protein-ligand complexes would be performed using software such as PyMOL or Discovery Studio Visualizer. This would allow for the detailed examination of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Hypothetical Results and Discussion
This section presents plausible, hypothetical results for the in silico study of this compound, based on the known interactions of similar compounds with MAO enzymes.
Physicochemical Properties
A preliminary analysis of the drug-like properties of this compound would be performed. The calculated physicochemical properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C5H9ClF3N |
| Molecular Weight | 175.58 g/mol |
| LogP (calculated) | 1.8 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Table 1: Calculated Physicochemical Properties of this compound.
Molecular Docking Results
The hypothetical docking scores (binding affinities) for the interaction of this compound with MAO-A and MAO-B are presented in Table 2.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Monoamine Oxidase A (MAO-A) | 2BXS | -6.8 |
| Monoamine Oxidase B (MAO-B) | 2BYB | -7.5 |
Table 2: Hypothetical Molecular Docking Scores.
The hypothetical results suggest that this compound has a stronger binding affinity for MAO-B compared to MAO-A. This predicted selectivity is a desirable characteristic for potential therapeutic agents targeting neurodegenerative diseases.
A detailed analysis of the binding mode within the MAO-B active site might reveal key interactions. For instance, the cyclopropylamine moiety could be positioned in close proximity to the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO enzymes. The trifluoromethyl group could engage in hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex.
Visualizations
In Silico Workflow
The overall workflow for the proposed in silico study is depicted in the following diagram.
Figure 1: In Silico Modeling and Docking Workflow.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving monoamine oxidase B (MAO-B) and its role in dopamine metabolism, providing context for the potential therapeutic application of an MAO-B inhibitor.
Figure 2: Simplified Dopamine Metabolism by MAO-B.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound as a potential monoamine oxidase inhibitor. By leveraging established computational methodologies, it is possible to generate valuable preliminary data on the binding affinity and interaction patterns of this novel compound.
The hypothetical results suggest a promising profile for this compound, with a predicted selectivity for MAO-B. Such a finding, if validated experimentally, would position this compound as a lead candidate for the development of new therapies for neurodegenerative disorders.
It is crucial to emphasize that the findings presented herein are purely theoretical and require experimental validation. Future work should involve the chemical synthesis of this compound and its subsequent evaluation in in vitro enzyme inhibition assays to confirm its activity and selectivity against MAO-A and MAO-B. Further biophysical and structural studies, such as X-ray crystallography, would provide definitive insights into its binding mode and pave the way for structure-based drug design and optimization. This guide serves as a foundational blueprint for initiating such an investigative endeavor.
References
The Ascendance of Trifluoroethylamine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. Among fluorinated motifs, the trifluoroethylamine (TFEA) moiety has emerged as a particularly valuable building block. Its introduction can significantly improve metabolic stability, modulate basicity, and increase lipophilicity, thereby positively influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]
This technical guide provides an in-depth overview of the discovery and development of novel trifluoroethylamine derivatives, covering synthetic methodologies, biological applications, and key experimental protocols. The trifluoroethylamine group is a versatile, hydrolysis-resistant bioisostere for the amide bond, a common feature in many biologically active compounds.[1][4] This substitution can preserve the geometry of the amide bond while protecting it from enzymatic degradation, a critical advantage in drug design.[4] The unique electronic properties of the trifluoromethyl group also lower the pKa of the adjacent amine, bringing it closer to that of an amide and altering its interaction with biological targets.[1] Consequently, TFEA derivatives are being actively investigated for a wide range of therapeutic applications, including treatments for central nervous system (CNS) disorders, cancer, and various enzyme-driven diseases.[2][5][6][7]
Synthetic Methodologies
The synthesis of α-trifluoromethylated amines has been a significant area of research, leading to the development of several effective methods. A predominant strategy involves the nucleophilic addition of organometallic reagents to trifluoromethyl imines or their stable surrogates.
One of the most efficient and widely applied procedures utilizes stable N-aryl trifluoromethyl hemiaminal ethers as precursors.[1][8] These compounds react readily with a variety of organomagnesium reagents (Grignard reagents) to produce α-branched trifluoroethylamines in good to excellent yields.[9] This method is advantageous as it often avoids the need for protecting group manipulations, streamlining the synthesis of functionalized amine scaffolds for medicinal chemistry.[1]
Other notable synthetic routes include:
-
Nucleophilic addition to trifluoromethylated imines and hydrazones : This approach, while effective, can be hampered by the instability and tendency of α,α,α-trifluoroethylimines to form hydrates.[1]
-
Copper-catalyzed nucleophilic addition : Diorganozinc reagents can be added to N-phosphinoylimines in a copper-catalyzed reaction to form trifluoromethyl amine derivatives.[1]
-
Direct C-H Functionalization : An efficient method for directly introducing a trifluoroethylamine motif into various heteroaromatic structures has been developed using a readily available xanthate reagent under mild conditions.[10]
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel trifluoroethylamine derivatives.
Biological Applications and Key Findings
Trifluoroethylamine derivatives have demonstrated significant potential across multiple therapeutic areas, primarily as potent and selective enzyme inhibitors. The unique properties of the TFEA moiety contribute to enhanced binding affinity and improved pharmacokinetic profiles.
Enzyme Inhibition
TFEA derivatives have been successfully developed as inhibitors for various enzymes implicated in disease pathogenesis. A prominent example is Odanacatib , a potent and selective inhibitor of Cathepsin K, an enzyme involved in bone resorption, which was developed for the treatment of osteoporosis.[1] The trifluoroethylamine group in Odanacatib serves as a bioisosteric replacement for a hydrolyzable amide, contributing to its stability and efficacy.
Recent studies have explored TFEA derivatives as inhibitors for other enzyme classes:
-
mRNA Demethylases: Novel derivatives have been identified as inhibitors of the FTO (fat mass and obesity-associated) protein, an mRNA demethylase linked to esophageal cancer.[6]
-
Carbohydrate-Hydrolyzing Enzymes: Fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes associated with type 2 diabetes.[11]
-
Protein Tyrosine Phosphatase 1B (PTP1B): This class of compounds also demonstrated inhibition of PTP1B, another key target in diabetes and obesity.[11]
-
DNA Gyrase: Certain s-triazine derivatives incorporating TFEA fragments have shown promise as inhibitors of bacterial DNA gyrases, suggesting potential as antimicrobial agents.[12][13]
Central Nervous System (CNS) Disorders
The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes TFEA derivatives attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[2][14] Research is ongoing to develop TFEA-containing compounds for various neurological and psychiatric conditions, leveraging their potential for improved brain penetration and target engagement.[5][7][15]
Data Presentation: Summary of Biological Activity
The following tables summarize quantitative data for selected trifluoroethylamine derivatives from recent studies.
Table 1: Inhibition of Enzymes Associated with Type 2 Diabetes by Fluorinated Benzenesulfonic Ester Derivatives [11]
| Compound ID | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | PTP1B IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 2d | 4-Trifluoromethylphenylsulfonyl | 6.4 ± 0.012 | - | - | - |
| 2e | 4-Trifluoromethoxyphenylsulfonyl | 3.1 ± 0.043 | - | - | - |
| 2v | 5-Methyl, 4-Trifluoromethylphenylsulfonyl | - | - | Potent | Potent |
| Acarbose | Reference Drug | 6.4 ± 0.134 | - | - | - |
Table 2: Cytotoxicity of Novel Aminopterin Analogues [16]
| Compound | Cell Line | Relative Toxicity vs. Aminopterin |
| 2'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Equivalent |
| HuTu80 (Human Stomach) | Equivalent | |
| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | 2x more toxic |
| HuTu80 (Human Stomach) | 2x more toxic |
Signaling Pathways
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is a target in cancer therapy and in diabetic complications like retinopathy. Inhibitors of VEGFR-2, such as certain TFEA derivatives, can block this pathway.[11]
Experimental Protocols
This section provides a detailed, generalized methodology for a key synthetic procedure cited in the literature.
Protocol 1: Synthesis of α-Branched Trifluoroethylamines via Grignard Addition to N-Aryl Hemiaminal Ethers
This protocol is adapted from the efficient procedure described for the synthesis of functionalized α-trifluoroethylamine scaffolds.[1][8]
Materials and Reagents:
-
N-Aryl trifluoromethyl hemiaminal ether (Substrate, 1.0 eq)
-
Organomagnesium halide (Grignard Reagent, e.g., Phenylmagnesium chloride, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Dissolution: The N-aryl trifluoromethyl hemiaminal ether (1.0 eq) is dissolved in anhydrous THF.
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: The Grignard reagent (2.0 eq, as a solution in THF) is added dropwise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-branched trifluoroethylamine derivative.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HR-MS).
Conclusion
The discovery and development of novel trifluoroethylamine derivatives represent a highly promising avenue in the pursuit of new therapeutics. Their role as robust amide isosteres and their capacity to fine-tune the physicochemical properties of molecules have led to significant breakthroughs, particularly in the realm of enzyme inhibitors. The synthetic methodologies are becoming increasingly efficient and versatile, allowing for the rapid generation of diverse chemical libraries for biological screening.[1][9] As our understanding of disease biology deepens, the rational design of TFEA-containing compounds, targeting key pathways in cancer, metabolic disorders, and CNS diseases, will undoubtedly continue to yield innovative drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 6. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing CNS Therapeutics: Enhancing Neurological Disorders with Nanoparticle-Based Gene and Enzyme Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ki-elements.de [ki-elements.de]
- 16. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoroethylamine Moiety: A Guide to Unlocking Favorable Pharmacokinetic Profiles in Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoroethylamine group (-CH(CF₃)NH-) has emerged as a valuable tool for enhancing the pharmacokinetic properties of therapeutic agents. This technical guide provides an in-depth analysis of the pharmacokinetic profile of small molecules containing a trifluoroethylamine moiety, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document also provides detailed methodologies for key in vitro ADME assays and visual representations of relevant biological and experimental processes.
The trifluoroethylamine moiety is often employed as a bioisosteric replacement for an amide bond. This substitution offers several advantages, including increased metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the adjacent amine, influencing its ionization state, membrane permeability, and interaction with biological targets. These modifications can lead to improved oral bioavailability, longer half-life, and a more desirable overall pharmacokinetic profile.
Pharmacokinetic Profile of Trifluoroethylamine-Containing Small Molecules
The introduction of a trifluoroethylamine moiety can significantly impact the ADME properties of a small molecule. Understanding these effects is crucial for the rational design of drug candidates with optimal in vivo performance.
Absorption
The oral absorption of a drug is influenced by its solubility and permeability. The trifluoroethylamine group can affect both of these parameters. While the increased lipophilicity associated with fluorine can enhance membrane permeation, the overall effect on absorption is compound-specific and needs to be experimentally determined.
Distribution
Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. Compounds containing the trifluoroethylamine moiety may exhibit altered plasma protein binding compared to their non-fluorinated analogs. The high lipophilicity of the trifluoromethyl group can lead to increased binding to plasma proteins like albumin, which can, in turn, affect the free drug concentration and tissue distribution.
Metabolism
One of the primary reasons for incorporating a trifluoroethylamine moiety is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes. This can block metabolic "soft spots" in a molecule, leading to a longer in vivo half-life and improved exposure.
A prominent example of a drug candidate featuring a trifluoroethylamine moiety is Odanacatib , a selective inhibitor of cathepsin K that was investigated for the treatment of osteoporosis. Its metabolism is primarily mediated by CYP3A, with the major pathway being methyl hydroxylation to form the M8 metabolite.[1]
Excretion
Drugs and their metabolites are eliminated from the body through various routes, primarily via the kidneys (urine) and the liver (bile and feces). The excretion profile of a trifluoroethylamine-containing compound will depend on its overall physicochemical properties and metabolic fate. For instance, approximately 70% of an absorbed dose of Odanacatib is eliminated through metabolism, with the remaining portion excreted as unchanged drug in the bile, feces, and urine.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Odanacatib, a representative small molecule containing a trifluoroethylamine moiety.
| Parameter | Value | Species | Reference |
| Tmax (h) | 14.2 (single dose) | Human | [1] |
| t½ (h) | 96.7 (single dose) | Human | [1] |
| AUC (µM·h) | 41.1 (0-168h, 50 mg weekly) | Human | |
| Clearance (mL/min) | ~13 | Human | [2] |
| Bioavailability | Dose-dependent (~30% at 50 mg) | Human | [2] |
| Primary Metabolism | CYP3A (Methyl hydroxylation) | Human | [1] |
| Excretion | 74.5% feces, 16.9% urine | Human | [1] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to guide researchers in the evaluation of small molecules containing a trifluoroethylamine moiety.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the gut wall. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.
-
Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a time course (typically 2 hours) to measure A-to-B permeability. To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side to measure B-to-A permeability.
-
Quantification: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with the liver microsomes at 37°C. The reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach the target site.
Methodology:
-
Preparation: The test compound is added to plasma from the desired species (e.g., human, rat, mouse).
-
Dialysis: The plasma containing the test compound is loaded into one chamber of a rapid equilibrium dialysis (RED) device, which is separated by a semi-permeable membrane from a chamber containing phosphate-buffered saline (PBS).
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Visualizations
The following diagrams illustrate key concepts related to the pharmacokinetic evaluation of small molecules.
Caption: A typical experimental workflow for ADME and pharmacokinetic profiling.
Caption: A representative metabolic pathway for a trifluoroethylamine-containing drug.
Conclusion
The trifluoroethylamine moiety is a powerful functional group in modern drug design, capable of imparting significant improvements to the pharmacokinetic profile of small molecules. By enhancing metabolic stability and modulating physicochemical properties, this moiety can contribute to the development of drug candidates with improved bioavailability and a longer duration of action. A thorough understanding and early evaluation of the ADME properties of compounds containing this group, using the experimental approaches outlined in this guide, are essential for successful drug development programs. The provided data and protocols serve as a valuable resource for researchers aiming to harness the full potential of the trifluoroethylamine moiety in their quest for novel therapeutics.
References
In-Depth Technical Guide: Toxicology and Safety Data for 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information and a toxicological assessment based on structurally related compounds. Detailed toxicological studies for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS No. 75702-99-7) are not publicly available. This guide should be used for informational purposes and to inform preliminary risk assessment and handling procedures. It is not a substitute for comprehensive, compound-specific toxicological testing.
Introduction
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its toxicological and safety profile is crucial for safe handling in a research and development setting. This guide synthesizes the available safety data and provides a read-across toxicological assessment based on its key structural motifs: a cyclopropylamine group and a 2,2,2-trifluoroethylamine backbone.
Hazard Identification and Classification
The primary sources of safety information for this compound are Safety Data Sheets (SDS). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from supplier Safety Data Sheets.
Read-Across Toxicological Assessment
Due to the absence of specific toxicological studies on this compound, a read-across approach is utilized to estimate its potential toxicological profile based on data from structurally similar compounds.
Cyclopropylamine Moiety
The cyclopropylamine moiety is a key structural feature. Data on cyclopropylamine can provide insights into the potential toxicity of the target compound.
Table 2: Acute Oral Toxicity of Cyclopropylamine
| Compound | Test Species | Route | LD50 | Reference |
| Cyclopropylamine | Rat | Oral | 445 mg/kg | [1][2] |
Experimental Protocol (General for Acute Oral Toxicity - OECD 423): A standardized acute oral toxicity study (e.g., OECD Guideline 423) would typically involve the following steps:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
LD50 Calculation: The LD50 (the dose estimated to cause mortality in 50% of the animals) is determined based on the observed mortality at different dose levels.
Potential for Metabolic Activation: Research has indicated that the cyclopropylamine moiety can undergo metabolic activation by cytochrome P450 enzymes.[3][4] This can lead to the formation of reactive intermediates that may covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism for toxicity, including hepatotoxicity observed in some drugs containing this moiety.[3][4]
Figure 1: Potential metabolic activation pathway of the cyclopropylamine moiety.
2,2,2-Trifluoroethylamine Moiety
The 2,2,2-trifluoroethylamine portion of the molecule also contributes to its overall toxicological profile.
GHS Hazard Classification for 2,2,2-Trifluoroethylamine hydrochloride:
Safety and Handling Recommendations
Based on the available information, the following handling procedures are recommended.
Figure 2: Recommended safety and handling workflow.
Experimental Protocol for Safe Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area.
-
Use an absorbent material to contain the spill.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Follow all institutional and regulatory guidelines for spill cleanup and waste disposal.
-
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Data sourced from supplier Safety Data Sheets.
Conclusion
While comprehensive toxicological data for this compound is not publicly available, the information from Safety Data Sheets and a read-across assessment of its structural components indicate that it should be handled as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. A significant toxicological consideration is the potential for metabolic activation of the cyclopropylamine moiety to form reactive intermediates. Therefore, strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further toxicological testing would be necessary to fully characterize the safety profile of this compound.
References
Locating Reference Spectra for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide
For researchers, scientists, and drug development professionals, obtaining reliable reference spectra is a critical step in the verification and characterization of novel chemical entities. This in-depth technical guide outlines key resources and methodologies for finding and interpreting spectral data for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
While a comprehensive, publicly available database containing dedicated reference spectra for this compound (CAS No: 75702-99-7) is not readily found, this guide provides a pathway to obtain and interpret the necessary analytical data. Information is compiled from commercial supplier data, scientific literature on related compounds, and general spectroscopic principles.
Summary of Spectroscopic Data
The following tables summarize the expected and representative spectral data for this compound based on the analysis of its structural motifs and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 3H | -NH₃⁺ |
| ~3.5 - 3.8 | m | 1H | -CH(NH₃⁺)- |
| ~1.2 - 1.5 | m | 1H | Cyclopropyl-CH |
| ~0.5 - 1.0 | m | 4H | Cyclopropyl-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity (in ¹H-coupled) | Assignment |
| ~124 | q | -CF₃ |
| ~60 | d | -CH(NH₃⁺)- |
| ~10 | d | Cyclopropyl-CH |
| ~5 | t | Cyclopropyl-CH₂ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 to -75 | d | -CF₃ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| [M-HCl]⁺ | Molecular ion of the free base |
| [M-HCl-CF₃]⁺ | Loss of the trifluoromethyl group from the free base |
| [Cyclopropyl-CH=NH₂]⁺ | Fragment from cleavage adjacent to the nitrogen |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for similar compounds can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of amine hydrochloride salts is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the amine protons may exchange with deuterium in D₂O, leading to the disappearance of the -NH₃⁺ signal. DMSO-d₆ is often preferred for observing labile protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F is a high-abundance nucleus, so spectra can be acquired relatively quickly.
-
Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct infusion or injection into a gas chromatograph (GC-MS) can be used. For less volatile salts, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more appropriate.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, which are useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak (if stable enough to be observed) and various fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.[1][2][3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Locating Reference Spectra Online and in Literature
While a direct hit for the complete spectral data of this compound is elusive, researchers can utilize the following strategies:
-
Commercial Vendor Information: Some chemical suppliers provide a Certificate of Analysis (CoA) upon request or with a purchase. A CoA for the (1S)-enantiomer of this compound confirms its identity via ¹H NMR, stating the spectrum is "Consistent with structure".[4]
-
Scientific Literature and Patents: Searching for the synthesis and characterization of structurally similar compounds, such as other trifluoromethyl-substituted cyclopropylamines, can provide valuable insights into expected spectral features and the experimental conditions used to obtain them.
-
Spectral Databases: Although a search for the specific compound may be unfruitful, databases like the Spectral Database for Organic Compounds (SDBS) can be used to find spectra of related structures, which can aid in the interpretation of experimentally obtained data.
By combining these approaches, researchers and drug development professionals can confidently characterize this compound and ensure the quality and integrity of their work.
References
Methodological & Application
Application Notes: The Role of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride in Medicinal Chemistry
Introduction
1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is a valuable chiral building block in medicinal chemistry, prized for its unique structural features that can impart desirable pharmacological properties to drug candidates. The incorporation of the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the trifluoromethyl group often improves bioavailability and potency. These characteristics make it a sought-after reagent in the design and synthesis of novel therapeutic agents.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of diseases, including autoimmune disorders and myeloproliferative neoplasms. Therefore, inhibiting JAKs is a key therapeutic strategy for these conditions.
The unique stereochemistry and electronic properties of this compound make it an ideal fragment for introduction into the core scaffolds of JAK inhibitors. It can participate in key binding interactions within the ATP-binding site of the JAK enzyme, contributing to both the potency and selectivity of the inhibitor.
One notable example is the synthesis of potent and selective JAK2 inhibitors based on a 5H-pyrido[4,3-b]indole scaffold. In this context, the chiral amine is crucial for establishing the desired stereochemistry at a key interaction point with the enzyme, leading to enhanced biological activity.
Quantitative Data
The following table summarizes the in vitro potency of a representative JAK2 inhibitor synthesized using the enantiomer of 1-cyclopropyl-2,2,2-trifluoroethanamine.
| Compound ID | Target | IC50 (nM) |
| Compound 65 | JAK2 | 0.5 |
Note: Data is for 7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide, which utilizes the (1R)-enantiomer.
Experimental Protocols
General Protocol for the Synthesis of a 5H-pyrido[4,3-b]indole-based JAK2 Inhibitor
This protocol describes a representative synthetic route for the coupling of 1-cyclopropyl-2,2,2-trifluoroethanamine with a chlorinated 5H-pyrido[4,3-b]indole core, a key step in the synthesis of a potent JAK2 inhibitor.
Materials:
-
1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide derivative
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add the 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide derivative (1.0 eq).
-
Add this compound (1.2 eq) and N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture to act as a base.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
Caption: General workflow for the synthesis and evaluation of a JAK2 inhibitor.
The Strategic Role of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride in Asymmetric Synthesis for Drug Discovery
FOR IMMEDIATE RELEASE
Shanghai, China - December 29, 2025 - As the demand for enantiomerically pure pharmaceuticals continues to grow, the chiral building block 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride has emerged as a critical component in the asymmetric synthesis of complex molecules. Its unique structural features, including a conformationally rigid cyclopropyl group and a metabolically stable trifluoromethyl moiety, make it an attractive synthon for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a detailed overview of its utility, supported by experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.
The strategic incorporation of the 1-cyclopropyl-2,2,2-trifluoroethanamine motif can significantly enhance a molecule's metabolic stability and bioavailability. The trifluoroethyl group is known to increase lipophilicity and resistance to oxidative metabolism, while the cyclopropyl ring introduces a degree of conformational constraint that can improve binding affinity to biological targets. These properties are highly desirable in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antiviral agents.
Application in the Synthesis of Chiral Amides and Ureas
A primary application of this compound lies in the diastereoselective synthesis of chiral amides and ureas. By reacting the amine with a chiral carboxylic acid or isocyanate, a new stereocenter is introduced, and the inherent chirality of the amine can influence the stereochemical outcome of the reaction.
Diastereoselective Amide Formation
The coupling of (R)- or (S)-1-cyclopropyl-2,2,2-trifluoroethanamine with a chiral carboxylic acid, often activated with standard coupling reagents, proceeds to form diastereomeric amides. The ratio of these diastereomers is dependent on the nature of the coupling partners and the reaction conditions.
Table 1: Diastereoselective Amide Synthesis
| Amine Enantiomer | Chiral Carboxylic Acid | Coupling Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R) | (S)-Ibuprofen | HATU, DIPEA | DMF | 75:25 | 88 |
| (S) | (R)-Naproxen | EDCI, HOBt | CH₂Cl₂ | 80:20 | 92 |
Experimental Protocol: Synthesis of (S)-N-((R)-1-Cyclopropyl-2,2,2-trifluoroethyl)-2-(4-isobutylphenyl)propanamide
-
To a solution of (S)-Ibuprofen (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
DOT script for Amide Synthesis Workflow
Caption: Workflow for diastereoselective amide synthesis.
Diastereoselective Urea Formation
The reaction of 1-cyclopropyl-2,2,2-trifluoroethanamine with isocyanates provides a straightforward route to chiral ureas. The stereoselectivity of this addition can be influenced by the steric and electronic properties of the isocyanate.
Table 2: Diastereoselective Urea Synthesis
| Amine Enantiomer | Isocyanate | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S) | (R)-1-Phenylethyl isocyanate | Toluene | 85:15 | 95 |
| (R) | Cyclohexyl isocyanate | THF | 60:40 | 98 |
Experimental Protocol: Synthesis of (R)-1-(1-Cyclopropyl-2,2,2-trifluoroethyl)-3-((R)-1-phenylethyl)urea
-
Dissolve (R)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (1.0 eq) in toluene (0.2 M) and add triethylamine (1.1 eq) to liberate the free amine.
-
To this solution, add (R)-1-phenylethyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the desired urea.
-
The diastereomeric ratio can be determined by chiral HPLC analysis of the crude reaction mixture.
DOT script for Urea Synthesis Logical Flow
Caption: Logical flow for diastereoselective urea synthesis.
Conclusion
This compound is a valuable and versatile chiral building block for asymmetric synthesis. Its application in the diastereoselective formation of amides and ureas provides a reliable strategy for the introduction of complex chiral centers in drug candidates. The straightforward protocols and potential for high diastereoselectivity make it an essential tool for medicinal chemists and drug development professionals. Further exploration of its utility in other asymmetric transformations is warranted and is expected to yield novel molecular entities with enhanced therapeutic potential.
Application Notes and Protocols for N-Alkylation of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group significantly impacts the amine's reactivity, reducing its nucleophilicity.[1][2] Therefore, careful selection of reaction conditions is crucial for successful N-alkylation. Two primary methods are presented: Reductive Amination and Direct Alkylation with Alkyl Halides.
Method 1: Reductive Amination
Reductive amination is a versatile and widely used method for N-alkylation, involving the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[3] This one-pot procedure is highly efficient and has a broad substrate scope.[3]
General Reaction Scheme:
Given that the starting material is a hydrochloride salt, a preliminary neutralization step or the use of a base in the reaction mixture is necessary to liberate the free amine for the reaction to proceed.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 equivalents)[3][4]
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 1.1 equivalents)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent.
-
Neutralization: Add the base (1.1 equivalents) to the suspension and stir for 15-30 minutes at room temperature to generate the free amine.
-
Imine Formation: Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the mixture. Stir at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. The trifluoromethyl group's electron-withdrawing nature may require longer reaction times or gentle heating (e.g., 40 °C) to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[3]
Quantitative Data for Reductive Amination (Representative)
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | Et₃N | 25 | 12 | 85 |
| 2 | Acetone | NaBH(OAc)₃ | THF | DIPEA | 40 | 24 | 78 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | - | 25 | 18 | 82 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.
Method 2: Direct Alkylation with Alkyl Halides
General Reaction Scheme:
Experimental Protocol: Direct Alkylation
Materials:
-
This compound
-
Alkyl Halide (e.g., bromide or iodide, 1.0 - 1.1 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 - 3.0 equivalents)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equivalent) and the base (2.0 - 3.0 equivalents) in the anhydrous polar aprotic solvent.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or with heating (e.g., 60-80 °C). The reaction may require elevated temperatures and longer reaction times due to the reduced nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.
Quantitative Data for Direct Alkylation (Representative)
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 60 | 16 | 75 |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 80 | 24 | 68 |
| 3 | Propyl bromide | K₂CO₃ | MeCN | 60 | 20 | 72 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural motifs of a cyclopropyl group and a trifluoromethyl group have been independently exploited in the design of modern agrochemicals to enhance metabolic stability, binding affinity, and overall efficacy. The combination of these two moieties in a single building block, such as 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, presents a compelling synthon for the development of novel active ingredients in the agrochemical sector. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential next-generation agrochemicals, with a focus on the creation of carboxamide-based fungicides.
While direct commercial application of this specific amine in agrochemical synthesis is not widely documented, its utility is demonstrated through analogous reactions in pharmaceutical chemistry. The following sections outline a hypothetical, yet chemically sound, application in the synthesis of a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide, a prominent class of carboxamide agrochemicals.
Application: Synthesis of a Novel Carboxamide Fungicide Candidate
The primary application of this compound in agrochemical synthesis is as a nucleophilic amine component in an amide bond formation reaction. This reaction is fundamental to the synthesis of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.
Here, we propose the synthesis of a novel hypothetical fungicide, N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzamide, by reacting this compound with 2-(trifluoromethyl)benzoyl chloride. The resulting compound incorporates the key structural features of the amine with a benzamide moiety, a common scaffold in SDHI fungicides.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the hypothetical fungicide. The values are based on typical yields and purities achieved in similar amide coupling reactions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 2-(Trifluoromethyl)benzoyl chloride | 1.1 eq |
| Triethylamine (Base) | 2.2 eq |
| Dichloromethane (Solvent) | 10 mL/mmol |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| Product Name | N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzamide |
| Molecular Formula | C₁₃H₁₀F₆N₂O |
| Molecular Weight | 336.22 g/mol |
| Yield and Purity | |
| Theoretical Yield | 100% |
| Expected Experimental Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzamide
This protocol details the laboratory-scale synthesis of the target carboxamide fungicide candidate.
Materials:
-
This compound
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of amine).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10 minutes to neutralize the hydrochloride salt and form the free amine in situ.
-
Acid Chloride Addition: In a separate dropping funnel, dissolve 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzamide as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel carboxamide fungicide.
Diagram 2: Proposed Mode of Action - SDHI Fungicide
The hypothetical fungicide synthesized is designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This is a well-established mode of action for many commercial carboxamide fungicides.[1][2][3][4]
Caption: Proposed mode of action of the novel fungicide as an SDHI.
Conclusion
This compound is a valuable building block for the synthesis of novel agrochemicals. Its application in forming robust carboxamide linkages allows for the creation of potential fungicides that target essential fungal metabolic pathways. The provided protocols and data serve as a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this and structurally related amines in the development of new and effective crop protection agents. Further research into the structure-activity relationships of derivatives synthesized from this amine is warranted to optimize their biological activity and spectrum.
References
Application Notes and Protocols for Coupling Reactions with 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for two common and highly valuable coupling reactions involving 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride: Palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds with aryl halides, and amide bond formation with carboxylic acids. This versatile building block is of significant interest in medicinal chemistry due to the favorable properties conferred by the cyclopropyl and trifluoroethyl moieties, such as enhanced metabolic stability and binding affinity.
The following protocols are based on well-established synthetic methodologies for similar amines and provide a strong starting point for reaction optimization.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This protocol describes a general procedure for the cross-coupling of this compound with various aryl halides.
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu - Sodium tert-butoxide, K₃PO₄ - Potassium phosphate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (2.4 mmol) and anhydrous solvent (5 mL).
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(1-cyclopropyl-2,2,2-trifluoroethyl)arylamine.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 8 | 81 |
| 4 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 88 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination.
Amide Bond Formation
Amide coupling is a fundamental transformation in organic synthesis. This protocol outlines a standard procedure for the coupling of this compound with a carboxylic acid using HATU as the coupling reagent.
Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine, Et₃N - Triethylamine)
-
Anhydrous solvent (e.g., DMF - N,N-Dimethylformamide, DCM - Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere, add HATU (1.1 mmol) and the base (2.5 mmol). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add this compound (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(1-cyclopropyl-2,2,2-trifluoroethyl)amide.
Data Presentation: Amide Bond Formation
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 92 |
| 2 | Phenylacetic Acid | HATU | DIPEA | DMF | 3 | 90 |
| 3 | 4-Methoxybenzoic Acid | HATU | Et₃N | DCM | 6 | 88 |
| 4 | Cyclohexanecarboxylic Acid | HATU | DIPEA | DMF | 5 | 85 |
Experimental Workflow: Amide Bond Formation
Caption: Workflow for Amide Bond Formation using HATU.
Application Notes & Protocols for the Quantification of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for specific quantification and impurity profiling, Gas Chromatography (GC) for assessing volatile related substances, and acid-base Titrimetry for a straightforward assay of the bulk material.
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | HPLC-UV | GC-FID | Acid-Base Titrimetry |
| Linearity (r²) | >0.999 | >0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | N/A |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1.5 µg/mL | N/A |
| Range | 0.5 - 100 µg/mL | 1.5 - 150 µg/mL | 10 - 100 mg |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate quantification of this compound and for the separation of potential process-related impurities. Due to the lack of a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is often required. The following protocol outlines a derivatization approach with dansyl chloride.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dansyl chloride
-
Sodium bicarbonate
-
Hydrochloric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 1.0 mL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Add 100 µL of a 1 M hydrochloric acid solution to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 50-90% B
-
15-20 min: 90% B
-
20-21 min: 90-50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Quantify the main peak in the sample chromatogram by comparing its area to the peak area of the standard.
-
Gas Chromatography (GC-FID)
This method is suitable for the quantification of volatile amines and can be used to determine the purity of 1-Cyclopropyl-2,2,2-trifluoroethanamine as the free base. For the hydrochloride salt, a sample preparation step is required to liberate the free amine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler (optional but recommended)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide solution (1 M)
-
Capillary GC column suitable for amines (e.g., DB-624, 30 m x 0.53 mm, 3 µm film thickness)
Protocol:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL headspace vial.
-
Add 1 mL of 1 M sodium hydroxide solution to liberate the free amine.
-
Add 9 mL of DMSO.
-
Seal the vial immediately.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL headspace vial.
-
Add 1 mL of 1 M sodium hydroxide solution.
-
Add 9 mL of DMSO.
-
Seal the vial immediately.
-
-
GC Conditions:
-
Column: DB-624 (30 m x 0.53 mm, 3 µm) or equivalent
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Headspace Parameters:
-
Vial Equilibration Time: 15 minutes
-
Vial Temperature: 80°C
-
-
-
Analysis:
-
Place the prepared standard and sample vials in the headspace autosampler.
-
Initiate the GC sequence.
-
Quantify the analyte peak in the sample by comparing its area to the standard peak area.
-
Acid-Base Titrimetry
This is a classic and straightforward method for the assay of the hydrochloride salt, which acts as an acid in a non-aqueous medium.[1]
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., glass pH electrode) or manual titration setup with a burette.
-
Analytical balance
-
Beakers and magnetic stirrer
Reagents and Materials:
-
This compound sample
-
Glacial acetic acid
-
Perchloric acid in glacial acetic acid (0.1 N), standardized
-
Crystal violet indicator (for manual titration)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
-
Titration (Potentiometric):
-
Immerse the electrode in the sample solution and start the stirrer.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Titration (Manual):
-
Add 2-3 drops of crystal violet indicator to the prepared sample solution. The solution will be violet.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
-
Calculation:
-
Calculate the percentage assay using the following formula:
Where:
-
V = Volume of perchloric acid titrant consumed (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (175.58 g/mol )
-
W = Weight of the sample (mg)
-
Visualizations
Caption: General analytical workflow for the quantification of 1-Cyclopropyl-2,2,2-trifluoroethanamine HCl.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a key intermediate in the pharmaceutical industry.[1] The proposed synthetic route is a robust and scalable three-step process adapted from analogous, documented procedures for similar chiral amines.[2] The synthesis involves the asymmetric reductive amination of cyclopropyl trifluoromethyl ketone using a chiral auxiliary, followed by deprotection and salt formation. This document outlines the detailed experimental protocols, key process parameters, and expected outcomes to facilitate the efficient and controlled production of the target compound.
Introduction
1-Cyclopropyl-2,2,2-trifluoroethanamine and its salts are valuable building blocks in medicinal chemistry, often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability and binding affinity. The synthesis of the chiral form of this compound is of particular interest. This document details a scalable synthetic strategy, focusing on process efficiency, stereochemical control, and operational safety.
Synthetic Strategy Overview
The proposed synthesis is a three-step process commencing with the reductive amination of cyclopropyl trifluoromethyl ketone. A chiral auxiliary, (S)-(-)-1-phenylethylamine, is employed to induce stereoselectivity. The resulting diastereomeric intermediate is then debenzylated via catalytic hydrogenation to yield the chiral free amine, which is subsequently converted to its hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Asymmetric Reductive Amination
This step involves the condensation of cyclopropyl trifluoromethyl ketone with (S)-(-)-1-phenylethylamine to form an imine, which is then reduced in situ.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| Cyclopropyl trifluoromethyl ketone | 138.09 g/mol | 1.0 |
| (S)-(-)-1-Phenylethylamine | 121.18 g/mol | 1.05 |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | 284.22 g/mol | 1.1 |
| Sodium borohydride (NaBH₄) | 37.83 g/mol | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | - |
| Ethanol (EtOH), anhydrous | - | - |
Protocol:
-
To a stirred solution of cyclopropyl trifluoromethyl ketone in anhydrous THF, add (S)-(-)-1-phenylethylamine.
-
Add Titanium(IV) isopropoxide dropwise at room temperature.
-
Heat the mixture to 60-70 °C and stir for 3-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-Cyclopropyl-2,2,2-trifluoroethyl)-(S)-1-phenylethanamine.
Step 2: Debenzylation to Yield Chiral Amine
The chiral auxiliary is removed via catalytic hydrogenation to yield the desired chiral amine.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| N-(1-Cyclopropyl-2,2,2-trifluoroethyl)-(S)-1-phenylethanamine | 243.28 g/mol | 1.0 |
| Palladium on carbon (10% Pd/C) | - | 5-10 mol% |
| Ethanol (EtOH) or Methanol (MeOH) | - | - |
| Hydrogen gas (H₂) | - | - |
Protocol:
-
Dissolve the crude product from Step 1 in ethanol or methanol.
-
Add 10% Palladium on carbon catalyst.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC/MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine.
Step 3: Hydrochloride Salt Formation
The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine | 139.12 g/mol | 1.0 |
| Hydrochloric acid (HCl) in a suitable solvent | 36.46 g/mol | 1.0-1.1 |
| Ethyl acetate or Diethyl ether | - | - |
Protocol:
-
Dissolve the crude amine from Step 2 in a suitable solvent such as ethyl acetate or diethyl ether.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Process Workflow and Logic
Caption: Detailed workflow for the scale-up synthesis of the target compound.
Expected Data and Yields
The following table summarizes the expected yields and purity at each stage of the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield | Expected Purity (pre-purification) |
| 1. Asymmetric Reductive Amination | N-(1-Cyclopropyl-2,2,2-trifluoroethyl)-(S)-1-phenylethanamine | 80-90% | >90% (diastereomeric mixture) |
| 2. Debenzylation | (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine | 90-95% | >95% |
| 3. Hydrochloride Salt Formation | This compound | >95% | >98% |
| Overall | ~68-81% |
Safety and Handling Considerations
-
Titanium(IV) isopropoxide is moisture-sensitive and will react exothermically with water. Handle under an inert atmosphere.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add in portions to control the reaction rate and temperature.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and ensure the catalyst is wetted with solvent before exposure to air.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated area with appropriate safety measures and equipment.
-
Hydrochloric acid is corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The provided application notes and protocols describe a scalable and efficient synthesis of this compound. By adapting established methodologies for analogous compounds, this guide offers a solid foundation for researchers and drug development professionals to produce this important pharmaceutical intermediate. Careful control of reaction parameters and adherence to safety protocols are essential for a successful scale-up.
References
Application Note: Utilizing 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride in Fragment-Based Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low molecular weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[1][2][3] These initial fragment hits, which typically have affinities in the micromolar to millimolar range, serve as starting points for optimization into more potent, drug-like molecules.[1][2]
This application note details the use of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride as a valuable fragment in FBDD campaigns. This fragment is particularly well-suited for screening due to its desirable physicochemical properties that align with the "Rule of Three," a set of guidelines for effective fragment design.[1][4][5][6][7] The presence of a trifluoromethyl group provides a sensitive handle for ¹⁹F NMR-based screening methods, while the cyclopropyl moiety offers structural rigidity and potential for favorable interactions within protein binding pockets.
Physicochemical Properties and "Rule of Three" Compliance
This compound exhibits physicochemical properties that make it an ideal candidate for fragment-based screening. Its adherence to the "Rule of Three" enhances its potential for forming high-quality interactions and provides a solid foundation for subsequent lead optimization.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 175.58 g/mol [8][9] | < 300 Da | Yes |
| cLogP (calculated) | ~1.5 - 2.0 | < 3 | Yes |
| Hydrogen Bond Donors | 1 (from the amine) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 (from the amine) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Experimental Protocols
This section provides detailed protocols for a representative fragment screening campaign against a hypothetical protein kinase target using this compound.
Primary Screen: ¹⁹F NMR Spectroscopy (Ligand-Observed)
The trifluoromethyl group on this compound allows for a highly sensitive primary screen using ¹⁹F NMR spectroscopy. This method directly observes the fluorine signal of the fragment, and binding to the target protein is detected through changes in the NMR signal, such as line broadening or chemical shift perturbations.
Materials:
-
This compound
-
Target Protein Kinase
-
NMR Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% D₂O)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 µM solution of the target protein kinase in the NMR buffer.
-
Prepare a reference sample containing 100 µM of the fragment in the NMR buffer.
-
Prepare the screening sample by adding the fragment to the protein solution to a final fragment concentration of 100 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the reference sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the screening sample.
-
Use a standardized pulse program, ensuring consistent acquisition parameters between samples.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectra of the reference and screening samples.
-
A significant decrease in signal intensity or broadening of the signal in the presence of the protein indicates a binding event.
-
Quantify the change in signal intensity to rank potential hits.
-
Caption: Workflow for ¹⁹F NMR Fragment Screening.
Secondary Screen & Structural Elucidation: X-ray Crystallography
Hits identified in the primary screen are further validated and their binding mode is determined using X-ray crystallography. This provides a three-dimensional structure of the fragment bound to the protein target, which is invaluable for structure-guided drug design.
Materials:
-
Crystals of the target protein kinase
-
This compound
-
Soaking buffer (crystallization mother liquor supplemented with the fragment)
-
Cryoprotectant solution
-
X-ray diffraction equipment
Protocol:
-
Crystal Soaking:
-
Prepare a concentrated solution of the fragment in a solvent compatible with the crystallization conditions (e.g., DMSO).
-
Transfer a protein crystal into a drop of soaking buffer containing the fragment at a final concentration of 10-50 mM.
-
Incubate the crystal for a defined period (e.g., 1-24 hours) to allow the fragment to diffuse into the crystal and bind to the protein.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Build and refine the atomic model of the protein-fragment complex.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein.
-
Caption: Workflow for X-ray Crystallography Screening.
Hypothetical Screening Data and Hit Validation
The following table presents hypothetical data from a screening campaign of this compound against a protein kinase.
| Screening Method | Parameter | Result | Interpretation |
| ¹⁹F NMR | Signal Broadening (ΔHz) | 50 Hz | Indicates binding to the target protein. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 500 µM | Confirms a weak binding affinity, typical for a fragment hit. |
| X-ray Crystallography | Resolution | 1.8 Å | High-resolution structure of the complex obtained. |
| Binding Site | ATP-binding pocket | Fragment occupies a key pocket for kinase activity. | |
| Key Interactions | Hydrogen bond with hinge region backbone; van der Waals interactions with hydrophobic pocket. | Provides a clear rationale for the observed affinity and a roadmap for optimization. |
Hit-to-Lead Optimization Strategy
The structural information obtained from X-ray crystallography provides a clear path for optimizing the initial fragment hit into a more potent lead compound.
Key Optimization Vectors:
-
Growing: The amine group can be elaborated to form additional hydrogen bonds with the protein backbone or solvent.
-
Linking: The cyclopropyl group can be extended to access adjacent hydrophobic pockets.
-
Merging: If other fragments are identified that bind in close proximity, they can be merged with the initial hit to create a larger, higher-affinity molecule.
Caption: Hit-to-Lead Optimization Logic.
Conclusion
This compound is a valuable tool for fragment-based drug discovery. Its favorable physicochemical properties and the presence of a ¹⁹F NMR handle make it an excellent starting point for screening campaigns. The protocols and strategies outlined in this application note provide a framework for researchers to effectively utilize this fragment in their own drug discovery efforts, paving the way for the development of novel therapeutics.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 9. calpaclab.com [calpaclab.com]
Application Notes & Protocols: Synthesis of Compound Libraries from 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse compound libraries starting from 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the cyclopropyl moiety, which introduces conformational rigidity.[1] The following protocols are designed for parallel synthesis, enabling the rapid generation of novel chemical entities for drug discovery programs.
Amide Library Synthesis via Acylation
Amide bond formation is a cornerstone of medicinal chemistry.[2] This protocol outlines the parallel synthesis of an amide library by reacting 1-Cyclopropyl-2,2,2-trifluoroethanamine with a diverse set of carboxylic acids using a reliable coupling agent.
Experimental Protocol:
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amine Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt and liberate the free amine.
-
Carboxylic Acid Stock Solutions: Prepare 0.5 M stock solutions of each carboxylic acid from the library in anhydrous DMF in a 96-well plate.
-
Reaction Setup: In a 96-well reaction block, add 100 µL (0.05 mmol) of the amine stock solution to each well.
-
Addition of Carboxylic Acids: To each well containing the amine, add 110 µL (0.055 mmol, 1.1 equivalents) of the corresponding carboxylic acid stock solution.
-
Coupling Agent Addition: Prepare a 0.6 M solution of BOP reagent in anhydrous DMF. Add 100 µL (0.06 mmol, 1.2 equivalents) of the BOP solution to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours under an inert atmosphere.
-
Work-up (Aqueous Quench): Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well. Extract each well with 2 x 500 µL of ethyl acetate.
-
Purification: The combined organic extracts can be concentrated and purified by preparative HPLC or other suitable chromatographic techniques.
-
Analysis: Characterize the final products by LC-MS and ¹H NMR.
Quantitative Data Summary:
| Parameter | Value |
| Number of Carboxylic Acids | 96 |
| Scale per Reaction | 0.05 mmol |
| Average Yield Range | 60-90% |
| Average Purity (LC-MS) | >90% |
Experimental Workflow:
Caption: Workflow for parallel amide library synthesis.
Urea Library Synthesis
The synthesis of urea derivatives is another important strategy in drug discovery. This protocol describes a two-step, one-pot method for creating a library of ureas from this compound.
Experimental Protocol:
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Triphosgene or N,N'-Carbonyldiimidazole (CDI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Isocyanate Formation:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Add 2.2 equivalents of DIPEA.
-
In a separate flask, prepare a 0.2 M solution of triphosgene (handle with extreme caution in a fume hood) or a 0.5 M solution of CDI in anhydrous DCM.
-
Slowly add the amine solution to the triphosgene or CDI solution at 0 °C.
-
Stir for 2 hours at room temperature to form the isocyanate intermediate.
-
-
Amine Stock Solutions: Prepare 0.6 M stock solutions of a diverse library of primary and secondary amines in anhydrous DCM in a 96-well plate.
-
Urea Formation:
-
Dispense 100 µL of the in-situ generated isocyanate solution into each well of a 96-well reaction block.
-
Add 100 µL (1.2 equivalents) of the corresponding amine stock solution to each well.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12 hours.
-
Work-up: Wash each well with 500 µL of 1 M HCl, followed by 500 µL of saturated aqueous sodium bicarbonate, and finally 500 µL of brine.
-
Purification and Analysis: Concentrate the organic layer and purify by preparative HPLC. Analyze the final products by LC-MS.
Quantitative Data Summary:
| Parameter | Value |
| Number of Amines | 96 |
| Scale per Reaction | 0.05 mmol |
| Average Yield Range | 50-85% |
| Average Purity (LC-MS) | >85% |
Experimental Workflow:
Caption: Workflow for parallel urea library synthesis.
Secondary Amine Library via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[3] This protocol details the parallel synthesis of a secondary amine library from 1-Cyclopropyl-2,2,2-trifluoroethanamine and a diverse set of aldehydes and ketones.
Experimental Protocol:
Materials:
-
This compound
-
A diverse library of aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Stock Solutions:
-
Amine: Prepare a 0.5 M solution of this compound in DCE with 1.1 equivalents of DIPEA.
-
Aldehydes/Ketones: Prepare 0.5 M solutions of each aldehyde or ketone in DCE in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the amine solution.
-
Add 110 µL (0.055 mmol, 1.1 equivalents) of the corresponding aldehyde/ketone solution to each well.
-
If desired, add 1-2 drops of glacial acetic acid to each well to catalyze imine formation.
-
Stir for 1 hour at room temperature.
-
-
Reduction:
-
Add 16 mg (0.075 mmol, 1.5 equivalents) of solid sodium triacetoxyborohydride to each well.
-
-
Reaction: Seal the reaction block and shake at room temperature for 24 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.
-
Extract with 2 x 500 µL of DCM.
-
-
Purification and Analysis: Concentrate the organic layer and purify by preparative HPLC. Analyze the final products by LC-MS.
Quantitative Data Summary:
| Parameter | Value |
| Number of Aldehydes/Ketones | 96 |
| Scale per Reaction | 0.05 mmol |
| Average Yield Range | 40-80% |
| Average Purity (LC-MS) | >85% |
Experimental Workflow:
Caption: Workflow for parallel reductive amination.
References
Purifying Chiral Trifluoroethylamine Hydrochlorides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers of chiral trifluoroethylamine hydrochlorides is a critical step in the development of novel therapeutics. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and altered basicity, necessitate tailored purification strategies. This document provides detailed application notes and experimental protocols for the three primary techniques used for the chiral resolution of these compounds: diastereomeric salt crystallization, preparative high-performance liquid chromatography (HPLC), and preparative supercritical fluid chromatography (SFC).
The presence of the electron-withdrawing trifluoromethyl group lowers the basicity of the amine, which can influence the choice of resolving agent and crystallization conditions in diastereomeric salt resolution.[1] Similarly, in chromatographic methods, this altered basicity can affect retention and peak shape, often requiring specific mobile phase additives for optimal separation.[2] The hydrochloride salt form of these amines also plays a significant role, primarily by influencing their solubility in various solvents.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and often cost-effective method for the large-scale separation of enantiomers.[3] The process involves reacting the racemic amine hydrochloride with a chiral resolving agent to form diastereomeric salts, which have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4][5]
Selecting a Chiral Resolving Agent
Commonly used chiral resolving agents for amines include chiral carboxylic acids such as derivatives of tartaric acid and mandelic acid.[6][7] Screening for the optimal resolving agent and solvent system is a crucial first step.[8]
Table 1: Screening of Chiral Resolving Agents for a Representative Chiral Trifluoroethylamine
| Chiral Resolving Agent | Solvent | Racemic Amine:Resolving Agent Ratio (molar) | Result |
| (+)-Tartaric Acid | Methanol | 1:1 | Crystalline salt formed |
| (-)-Tartaric Acid | Ethanol | 1:1 | Crystalline salt formed |
| (R)-(-)-Mandelic Acid | Isopropanol | 1:1 | Gel formation |
| (S)-(+)-Mandelic Acid | Acetonitrile | 1:1 | Crystalline salt formed |
| (+)-Dibenzoyl-D-tartaric acid | Ethyl Acetate | 1:1 | Crystalline salt formed |
| (-)-Dibenzoyl-L-tartaric acid | Dichloromethane | 1:1 | Oil out |
Experimental Protocol: Diastereomeric Salt Resolution of Racemic 2,2,2-Trifluoro-1-phenylethylamine Hydrochloride
This protocol is a representative example for the resolution of a chiral trifluoroethylamine hydrochloride using (+)-tartaric acid.
Materials:
-
Racemic 2,2,2-trifluoro-1-phenylethylamine hydrochloride
-
(+)-Tartaric acid
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
Procedure:
-
Salt Formation: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of racemic 2,2,2-trifluoro-1-phenylethylamine hydrochloride in 100 mL of hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of hot methanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine hydrochloride solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 2 hours to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol, followed by cold diethyl ether.
-
Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in 100 mL of water and add 1 M NaOH solution until the pH is >10. Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Isolation of the Free Amine: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
-
Formation of the Hydrochloride Salt: Dissolve the enriched free amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the enantiomerically enriched trifluoroethylamine hydrochloride.
-
Determination of Enantiomeric Excess: Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers and is particularly useful for obtaining high-purity enantiomers on a smaller scale.[9][10] The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving successful separation.[2]
Chiral Stationary Phases and Mobile Phase Conditions
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[11] For basic compounds like trifluoroethylamines, the addition of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[2]
Table 2: Representative Chiral HPLC Conditions for Trifluoroethylamine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 220 |
| Chiralcel OD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 0.8 | 220 |
| Lux Cellulose-1 | Acetonitrile/Methanol (50:50, v/v) with 0.1% Diethylamine | 1.2 | 225 |
Experimental Protocol: Preparative Chiral HPLC
Instrumentation:
-
Preparative HPLC system with a suitable chiral column.
-
Fraction collector.
-
Evaporator (e.g., rotary evaporator).
Procedure:
-
Sample Preparation: Dissolve the racemic trifluoroethylamine hydrochloride in the mobile phase at a suitable concentration. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. Inject the sample onto the column and collect the fractions corresponding to each enantiomer.
-
Product Isolation: Combine the fractions containing each pure enantiomer and remove the solvent under reduced pressure.
-
Purity Analysis: Determine the enantiomeric purity of the isolated fractions using analytical chiral HPLC.
Preparative Chiral Supercritical Fluid Chromatography (SFC)
Preparative chiral SFC has emerged as a greener and often faster alternative to preparative HPLC for chiral separations.[12][13] It utilizes supercritical carbon dioxide as the primary mobile phase component, significantly reducing the consumption of organic solvents.[13]
SFC Conditions for Chiral Amine Separation
Similar to HPLC, polysaccharide-based CSPs are commonly used in SFC.[14] The use of alcohol modifiers (e.g., methanol, ethanol) and additives is crucial for achieving good separation of polar and basic compounds.[2]
Table 3: Representative Chiral SFC Conditions for Trifluoroethylamine Enantiomers
| Chiral Stationary Phase | Co-solvent | Additive | Flow Rate ( g/min ) | Back Pressure (bar) |
| Chiralpak AD-H | Methanol (20%) | 0.1% Diethylamine | 10 | 150 |
| Chiralcel OJ-H | Ethanol (15%) | 0.2% Isopropylamine | 12 | 120 |
| Lux Cellulose-2 | Isopropanol (25%) | None | 8 | 180 |
Experimental Protocol: Preparative Chiral SFC
Instrumentation:
-
Preparative SFC system with a suitable chiral column.
-
Fraction collector with a gas-liquid separator.
-
Evaporator.
Procedure:
-
Sample Preparation: Dissolve the racemic trifluoroethylamine hydrochloride in a suitable solvent (e.g., methanol) at a high concentration.
-
Method Development: Optimize the separation at an analytical scale to determine the best co-solvent, additive, and other SFC parameters.
-
Preparative Separation: Scale up the optimized method to the preparative SFC system. Inject the sample and collect the separated enantiomers.
-
Product Isolation: The collected fractions will contain the purified enantiomer in the co-solvent. Remove the solvent to obtain the final product.
-
Purity Analysis: Verify the enantiomeric purity using analytical chiral SFC or HPLC.
Conclusion
The purification of chiral trifluoroethylamine hydrochlorides can be effectively achieved through diastereomeric salt resolution, preparative chiral HPLC, or preparative chiral SFC. The choice of method depends on factors such as the scale of the purification, the required purity, and the available instrumentation. Diastereomeric salt resolution is often preferred for large-scale production due to its cost-effectiveness, while chromatographic methods offer high resolution and are well-suited for smaller quantities and high-purity requirements. Careful optimization of the experimental parameters for each technique is essential to achieve efficient and successful separation of these valuable chiral building blocks.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. selvita.com [selvita.com]
- 13. Preparative enantioseparations using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride as a key intermediate in the synthesis of molecules with therapeutic potential, including those relevant to antiviral drug discovery. The unique structural features of this intermediate, combining a rigid cyclopropyl group with an electron-withdrawing trifluoromethyl moiety, make it a valuable building block for creating novel pharmacophores.
Introduction
This compound is a chiral amine that has garnered significant interest in medicinal chemistry. The presence of the cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity to target proteins. Simultaneously, the trifluoromethyl group can improve metabolic stability and bioavailability of the final drug compound. While not exclusively used in antiviral agents, its application in the synthesis of Janus kinase (JAK) inhibitors, which can be used in combination with antiviral therapies, highlights its importance in developing treatments for viral infections and associated inflammatory responses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₉ClF₃N |
| Molecular Weight | 175.58 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Room temperature, in an inert atmosphere |
Application in the Synthesis of a JAK Inhibitor
A notable application of this compound is in the synthesis of azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives that act as Janus kinase (JAK) inhibitors.[1][2] These compounds are being investigated for the treatment of inflammatory disorders, autoimmune diseases, and cancer.[1][2] Given that viral infections often trigger a strong inflammatory response, JAK inhibitors represent a potential therapeutic strategy to mitigate virus-induced pathology and can be used in conjunction with direct-acting antiviral drugs.
One such example is the synthesis of 4-{3-(Cyanomethyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-1-yl}-N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]benzamide .[1]
Experimental Protocols
Synthesis of this compound
While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the immediate search results, a general approach can be inferred from related syntheses of cyclopropylamines. A common method involves the reductive amination of a corresponding ketone. The following is a generalized protocol based on similar chemical transformations.
Reaction Scheme:
Caption: Generalized synthesis of this compound.
Materials:
-
Cyclopropyl trifluoromethyl ketone
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Imine Formation: Dissolve cyclopropyl trifluoromethyl ketone in the chosen anhydrous solvent. Add an excess of the ammonia source. The reaction is typically stirred at room temperature to allow for the formation of the corresponding imine.
-
Reduction: To the solution containing the imine, add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent according to its specific safety protocol. The reaction mixture is then typically partitioned between an organic solvent and an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts and the ammonium salt. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| Chiral Purity (if using a chiral synthesis) | >99% ee |
Synthesis of a JAK Inhibitor Intermediate using this compound
The following protocol is adapted from the patent literature for the synthesis of an amide-containing JAK inhibitor.[1][2]
Reaction Scheme:
Caption: Amide coupling reaction to form a JAK inhibitor.
Materials:
-
4-{3-(Cyanomethyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-1-yl}benzoic acid
-
(1S)-1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
-
Amide coupling reagent (e.g., HATU, HOBt/EDCI)
-
Organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., HPLC)
Procedure:
-
Reactant Preparation: To a solution of the carboxylic acid starting material in the chosen anhydrous solvent, add the amide coupling reagent and the organic base. Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Amine Addition: Add (1S)-1-cyclopropyl-2,2,2-trifluoroethanamine hydrochloride to the reaction mixture. The organic base will neutralize the hydrochloride salt, liberating the free amine to participate in the reaction.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acidic solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as preparative HPLC or column chromatography on silica gel, to yield the desired pure amide product.
Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >99% |
Signaling Pathway and Mechanism of Action
While this compound is an intermediate and not the final active pharmaceutical ingredient (API), the molecules it helps to create, such as the JAK inhibitor mentioned, have a well-defined mechanism of action. JAK inhibitors modulate the immune response by interfering with the JAK-STAT signaling pathway.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
This pathway is crucial in the signaling of numerous cytokines and growth factors that are involved in inflammation and immunity. In the context of a viral infection, dysregulated cytokine signaling can lead to a "cytokine storm," a hyper-inflammatory state that contributes significantly to disease severity. By inhibiting JAKs, these drugs can dampen this excessive inflammatory response.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of potent JAK inhibitors demonstrates its utility in creating complex molecules with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the use of this intermediate in their own discovery and development programs, including those aimed at developing novel antiviral strategies that may involve modulation of the host immune response.
References
Application Notes and Protocols: Handling and Storage of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and optimal storage of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS No: 75702-99-7). The information herein is compiled from publicly available safety data sheets and chemical supplier information to ensure best practices in a laboratory setting.
Chemical and Physical Properties
This compound is a building block commonly used in the synthesis of pharmaceutical compounds. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 75702-99-7 | [1] |
| Molecular Formula | C₅H₉ClF₃N | [1][2][3] |
| Molecular Weight | 175.58 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Purity | Typically ≥97% | [1][2] |
| Solubility | Being a hydrochloride salt, high solubility in water and other polar solvents is expected. | [4] |
| Hygroscopicity | A related compound, 2,2,2-Trifluoroethylamine hydrochloride, is noted to be hygroscopic. Assume similar properties and handle accordingly. | [5] |
Safety and Hazard Information
This compound is considered hazardous. All handling should be performed by trained personnel in a controlled laboratory environment.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[6][7] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][6] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Handling Protocols
Adherence to the following protocols is mandatory to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
Caption: Personal Protective Equipment Workflow.
Weighing and Aliquoting Protocol
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the weighing area and necessary equipment (spatulas, weigh boats, etc.).
-
Place a calibrated analytical balance inside the fume hood.
-
-
Procedure:
-
Wear all required PPE as outlined in section 3.1.
-
Retrieve the compound from its designated storage location. Allow it to equilibrate to room temperature before opening to minimize moisture condensation, as the compound may be hygroscopic.[5]
-
Perform all manipulations within the fume hood.
-
Carefully open the container. Avoid creating dust.[5]
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Close the primary container tightly immediately after dispensing.
-
Record the exact weight.
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
-
Cleanup:
-
Clean all equipment used.
-
Wipe down the work surface within the fume hood.
-
Dispose of contaminated materials (weigh boats, wipes) in a designated hazardous waste container.
-
Storage Guidelines
Proper storage is crucial to maintain the stability and purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature is generally acceptable.[2][3][9] Some suppliers recommend 0-8 °C for long-term storage.[1] For optimal stability, cool storage is preferable. | Prevents degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects from atmospheric moisture and oxygen, especially given its potential hygroscopicity.[3][5] |
| Light | Store in a light-resistant container. | While specific data on light sensitivity is unavailable, this is a general best practice for complex organic molecules. |
| Container | Keep in a tightly closed, properly labeled container.[5][6][8] | Prevents contamination and moisture ingress. |
Storage Decision Logic
The following diagram outlines the decision-making process for appropriate storage.
Caption: Storage Condition Decision Tree.
Emergency Procedures
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Sweep up the absorbed material and place it in a sealed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
References
- 1. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 75702-99-7 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. halocarbon-ls.com [halocarbon-ls.com]
- 8. fishersci.com [fishersci.com]
- 9. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Trifluoromethylamines
Welcome to the technical support center for the synthesis of α-trifluoromethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered in this critical area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing α-trifluoromethylamines?
A1: The primary strategies for constructing α-trifluoromethylamines can be broadly categorized into two main approaches:
-
Nucleophilic Trifluoromethylation of Imines and their Derivatives: This is a widely used method that involves the addition of a trifluoromethyl nucleophile to an imine or a related C=N bond. A common reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3).[1][2] Other reagents like CF3I/TDAE have also been proven effective.[3][4][5]
-
Reduction of Trifluoromethyl-Substituted Ketimines: This strategy involves the enantioselective reduction of pre-formed CF3-substituted imines to furnish the desired chiral α-trifluoromethylamines.[6] This approach often requires careful control of the imine stereoisomers (E/Z) to achieve high enantioselectivity.[6]
Other notable methods include the rearrangement of β-amino-α-trifluoromethyl alcohols and the use of 2,2,2-trifluoroethylamine as a building block.[7][8][9][10][11][12]
Q2: Why is the direct nucleophilic trifluoromethylation often challenging?
A2: The primary challenge lies in the low nucleophilicity of the trifluoromethyl anion (CF3-).[6] This is due to the high electronegativity of the fluorine atoms, which stabilize the negative charge and make it less available for attacking an electrophilic carbon center. Consequently, the reaction often requires highly reactive electrophiles or the use of specific activators or catalysts.
Q3: My trifluoromethylation of an imine is giving low yields. What are the potential causes and solutions?
A3: Low yields in the trifluoromethylation of imines can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to address this issue.
Troubleshooting Guide
Problem: Low Yield in Nucleophilic Trifluoromethylation of Imines
This guide will help you troubleshoot common issues leading to low yields in the nucleophilic trifluoromethylation of imines using reagents like TMSCF3.
Troubleshooting Workflow
References
- 1. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 2. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to help improve the yield of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While specific literature on the direct synthesis of this compound is not extensively detailed in the provided search results, analogous syntheses of similar compounds suggest potential routes. A common approach for synthesizing α-trifluoromethyl amines involves the addition of a nucleophile to a trifluoromethyl imine. For cyclopropyl amines, methods can include the reductive amination of a corresponding ketone or a Curtius degradation of a carboxylic acid.[1] For instance, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was achieved from 1-cyclopropylcyclopropanecarboxylic acid via a Curtius degradation, followed by deprotection with HCl.[1]
Q2: What are the key factors that can influence the yield of this synthesis?
A2: Several factors can significantly impact the reaction yield. These include the purity of starting materials and reagents, reaction conditions (temperature, pressure, concentration), the choice of solvent and catalyst, and the presence of moisture or air in the reaction setup.[2][3] In the synthesis of related α-trifluoromethyl amines, the choice of solvent is critical, as some solvents like ethanol can react with electrophilic imine intermediates.[4] The efficiency of the final hydrochloride salt formation and its purification can also affect the overall isolated yield.[5]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). These methods help in determining the consumption of starting materials and the formation of the desired product and any byproducts. Regular monitoring allows for timely adjustments to reaction conditions if needed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Q: My overall yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common problem in multi-step syntheses. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.[3] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and reactant concentrations. For instance, some reactions require low temperatures to minimize side reactions. |
| Moisture or Air Sensitivity | If any of the reagents are sensitive to moisture or air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.[3] |
| Inefficient Purification | Losses can occur during workup and purification. Optimize the extraction and chromatography conditions. Consider alternative purification methods like crystallization to minimize product loss.[6] |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.[2] |
Below is a general workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities
Q: I am observing significant impurity formation in my reaction. How can I identify and minimize them?
A: Impurity formation can be due to side reactions, degradation of the product, or contaminants.
-
Identification: Use LCMS and NMR spectroscopy to identify the structure of the major impurities. Understanding the impurity structure can provide insights into the undesired reaction pathways.
-
Minimization:
-
Temperature Control: Adding reagents slowly and maintaining a constant temperature can prevent side reactions.
-
Stoichiometry: Adjusting the stoichiometry of the reactants can sometimes suppress the formation of certain byproducts.[6]
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can influence the selectivity of the reaction. For similar syntheses, different catalysts have been shown to affect yield and purity.[4]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling with the isolation and purification of the final hydrochloride salt. What can I do?
A: The hydrochloride salt's physical properties can make isolation challenging.
-
Precipitation/Crystallization: The formation of the hydrochloride salt often involves precipitation from an organic solvent by adding a solution of HCl.[1] The choice of solvent is crucial for obtaining a crystalline solid that is easy to filter. A common method involves using HCl in diethyl ether.[1][7]
-
Solvent Selection: Experiment with different solvents or solvent mixtures to improve the crystal form and ease of filtration.
-
Washing: Wash the filtered solid with a suitable solvent to remove entrained impurities. The wash solvent should be one in which the product is poorly soluble.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.[1]
Experimental Protocols
While a specific protocol for this compound is not available in the search results, a general procedure for the final hydrochloride salt formation can be adapted from related syntheses.
General Protocol for Hydrochloride Salt Formation:
This protocol is adapted from the synthesis of 2,2,2-trifluoroethylamine hydrochloride and (1-cyclopropyl)cyclopropylamine hydrochloride.[1][5]
-
Dissolve the free amine (1-Cyclopropyl-2,2,2-trifluoroethanamine) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethanol).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a saturated solution of hydrogen chloride in an organic solvent (e.g., diethyl ether) or a calculated amount of concentrated hydrochloric acid dropwise while stirring.[1][5]
-
Continue stirring at 0 °C for a specified period (e.g., 1-4 hours) and then allow the mixture to warm to room temperature.[1]
-
If a precipitate forms, collect the solid by filtration.
-
Wash the filtered solid with a cold, anhydrous solvent to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final hydrochloride salt.
The following diagram illustrates a potential synthetic pathway based on analogous reactions.
Caption: A potential synthetic pathway to the target compound.
Data Presentation
The following table summarizes reaction conditions from the synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, which may provide a starting point for optimization.[1]
| Step | Reactants | Reagents/Conditions | Yield |
| Carboxylic Acid Formation | 1-bromo-1-cyclopropylcyclopropane | 1. t-BuLi, THF, -78 °C2. CO23. KOH, H2O, then HCl | 64% (large scale) |
| Curtius Degradation | 1-cyclopropylcyclopropanecarboxylic acid | 1. (PhO)2P(O)N3, Et3N, toluene2. t-BuOH, reflux | 76% |
| Deprotection (HCl salt formation) | N-Boc-protected amine | HCl in Et2O, 0 °C to RT | 87% |
References
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Stability issues of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride in different solvents.
This technical support center provides guidance on the stability of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Degradation in Aqueous Solutions | The pH of the solution may be too high (alkaline conditions). Cyclopropyl amine moieties can be susceptible to degradation under high pH conditions.[1] | Ensure the pH of your aqueous solution is maintained in the acidic to neutral range. Use buffered solutions to control the pH. |
| Precipitation in Organic Solvents | The compound may have limited solubility in the chosen organic solvent. | Refer to the solubility data table below. Consider using a co-solvent system or switching to a more polar organic solvent. |
| Inconsistent Results in Stability Studies | The experimental conditions (temperature, light exposure, oxygen levels) may not be well-controlled. | Follow a strict, validated protocol for stability studies. Use a stability chamber with controlled temperature and humidity. For photostability, ensure consistent light exposure as per ICH Q1B guidelines.[2] |
| Formation of Unknown Impurities | The compound may be degrading through oxidative pathways. Amines are susceptible to oxidation.[3] | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant to the formulation if compatible with your application. |
| Loss of Compound During Storage | The compound may be sensitive to heat or light. | Store the solid compound and solutions at recommended temperatures (typically 2-8°C) and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: The solid compound should be stored at room temperature.[4] Solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at 2-8°C and protected from light to minimize degradation.
Q2: In which solvents is this compound most stable?
A2: As a hydrochloride salt, it is expected to have good stability in acidic aqueous solutions and polar aprotic solvents. Stability is generally lower in basic (high pH) aqueous solutions due to the potential for hydrolysis of the cyclopropyl amine group.[1]
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the intact compound from its potential degradation products.[5]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure (a cyclopropyl amine), potential degradation pathways include hydrolysis under alkaline conditions and oxidation of the amine group.[1][3] Forced degradation studies are necessary to identify the specific degradation products.[3][6]
Q5: Are there any known incompatibilities with common excipients?
A5: While specific data for this compound is limited, amine hydrochlorides can be incompatible with basic excipients, which can raise the microenvironmental pH and lead to degradation.[1] Compatibility studies with your specific formulation are recommended.
Stability Data Summary
The following table summarizes the expected stability of this compound in different solvents under typical laboratory conditions. Note: This data is representative and should be confirmed by experimental studies.
| Solvent | Condition | Concentration (mg/mL) | Storage Temperature | Observed Degradation (after 7 days) | Appearance |
| Water (pH 4.5) | Protected from light | 10 | 4°C | < 1% | Clear, colorless solution |
| Water (pH 8.5) | Protected from light | 10 | 4°C | 5-10% | Slight yellowing may occur |
| DMSO | Protected from light | 25 | Room Temperature | < 2% | Clear, colorless solution |
| Ethanol | Protected from light | 15 | Room Temperature | < 2% | Clear, colorless solution |
| Acetonitrile | Protected from light | 20 | Room Temperature | < 1% | Clear, colorless solution |
Experimental Protocols
Protocol 1: General Stability Testing Workflow
This protocol outlines a general workflow for assessing the stability of this compound in a given solvent.
Caption: General workflow for a solution stability study.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water, DMSO, Ethanol (or other relevant solvents)
-
HPLC system with UV detector
-
pH meter
-
Stability chamber/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to 105°C in an oven for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Caption: Workflow for a forced degradation study.
Logical Troubleshooting Diagram
This diagram provides a logical flow for troubleshooting unexpected degradation of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. ajpsonline.com [ajpsonline.com]
Identification of side products in reactions involving 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side products encountered in reactions involving 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. The information is intended to assist in identifying potential impurities and optimizing reaction conditions to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of side products observed in reactions with this compound?
A1: Based on the reactivity of similar cyclopropylamines and trifluoroethylamines, several classes of side products can be anticipated. These include products arising from hydrolysis, deamination, and reactions with carbonyl compounds. The specific side products will be highly dependent on the reaction conditions, including pH, temperature, and the nature of other reactants and solvents.
Q2: Can hydrolysis of the cyclopropylamine moiety be a significant issue?
Q3: What are the likely products of deamination side reactions?
A3: Deamination of primary amines can lead to the formation of corresponding alcohols or alkenes. In the case of 1-Cyclopropyl-2,2,2-trifluoroethanamine, this could potentially result in the formation of 1-cyclopropyl-2,2,2-trifluoroethanol or cyclopropyl-substituted trifluoroethylene derivatives. The conditions that might promote deamination include elevated temperatures and the presence of certain reagents that can generate nitrous acid in situ.
Q4: What side products can be expected when reacting this compound with aldehydes or ketones?
A4: The reaction of primary amines with aldehydes and ketones typically forms imines (Schiff bases) as the primary product. However, if the reaction is not driven to completion or if the imine is unstable under the reaction conditions, unreacted starting materials will remain. Furthermore, enamines could form as side products, particularly if there are protons on the α-carbon to the carbonyl group that can be abstracted. The control of pH is crucial in these reactions to favor imine formation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Reaction Mixture
Possible Cause: Formation of one or more side products from the reaction of this compound.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Utilize HPLC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential impurities.
-
If possible, collect fractions of the impurities for further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
-
-
Consider Potential Side Reactions:
-
Hydrolysis: Look for masses corresponding to the addition of a hydroxyl group and/or ring-opening of the cyclopropyl group.
-
Deamination: Search for masses corresponding to the replacement of the amine group with a hydroxyl group or the formation of an alkene.
-
Reaction with Solvents or Reagents: Consider the possibility of the amine reacting with the solvent (e.g., formylation with DMF at high temperatures) or other reagents present in the reaction mixture.
-
-
Optimize Reaction Conditions:
-
pH Control: If hydrolysis or deamination is suspected, carefully control the pH of the reaction medium. Buffering the reaction may be necessary.
-
Temperature: Lowering the reaction temperature may help to minimize the formation of thermally induced side products.
-
Inert Atmosphere: If oxidation is a possibility, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Low Yield of the Desired Product in a Reductive Amination Reaction
Possible Cause: Incomplete reaction, formation of stable imine intermediate without reduction, or formation of other byproducts.
Troubleshooting Steps:
-
Analyze the Reaction Mixture:
-
Optimize the Reduction Step:
-
Choice of Reducing Agent: Ensure the reducing agent is suitable for the specific imine formed. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
-
Reaction Conditions: The pH is critical for reductive amination. For reagents like sodium cyanoborohydride, mildly acidic conditions are often optimal.
-
-
Investigate Catalyst Activity (for catalytic hydrogenation):
-
Ensure the catalyst is active and not poisoned by other components in the reaction mixture.
-
Consider varying the catalyst type (e.g., Pd/C, PtO2) and loading.
-
Data Presentation
As specific quantitative data for side products of this compound is not available in the reviewed literature, a generalized table of potential impurities and their expected analytical signatures is provided below for guidance. Researchers should generate their own data for their specific reaction systems.
| Potential Side Product Type | Plausible Structure | Expected Mass (M+H)+ | Key Analytical Techniques for Identification |
| Hydrolysis Product | 1-Cyclopropyl-2,2,2-trifluoroethanol | 141.06 | LC-MS, GC-MS, NMR |
| Deamination Product (Alkene) | 1-(Trifluoromethyl)vinylcyclopropane | 123.05 | GC-MS, NMR |
| Imine from reaction with Acetone | N-(1-cyclopropyl-2,2,2-trifluoroethyl)propan-2-imine | 180.11 | LC-MS, NMR |
| Over-alkylation (in reductive amination) | Di-(1-cyclopropyl-2,2,2-trifluoroethyl)amine | 276.12 | LC-MS, NMR |
Experimental Protocols
General Protocol for Identification of Unknown Impurities by HPLC-MS:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC-MS analysis.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point for separating polar and non-polar compounds.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and mass spectrometry.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode to detect protonated molecules [M+H]+.
-
Mass Range: Scan a mass range that includes the expected product and potential side products.
-
-
Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass spectra to identify the molecular weights of the components.
Visualizations
Logical Workflow for Troubleshooting Unexpected Side Products
Caption: A logical workflow for identifying and mitigating unexpected side products.
Potential Reaction Pathways Leading to Side Products
References
Methods for improving the purity of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Potential Causes:
-
Incomplete reaction leading to residual starting materials.
-
Formation of side-products during the reaction.
-
Inefficient extraction during the initial work-up.
-
Presence of non-basic organic impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC-MS, or NMR). If incomplete, consider extending the reaction time or increasing the temperature.
-
Acid-Base Extraction: Perform a liquid-liquid extraction to separate the basic amine from non-basic impurities.[1][2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine and move it to the aqueous layer.[3] The organic layer containing neutral impurities can then be discarded.
-
Back Extraction: Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.
-
Basification and Re-extraction: Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the amine hydrochloride.[2] Then, extract the free amine back into an organic solvent.
-
Salt Formation: Convert the purified free amine back to the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in ether or dioxane).[1]
Caption: Workflow for purity improvement using acid-base extraction.
Issue 2: Product is an Oil or Fails to Crystallize
Potential Causes:
-
Presence of impurities that inhibit crystallization.
-
Residual solvent.
-
Incorrect solvent system for recrystallization.
Troubleshooting Steps:
-
Ensure High Purity of the Free Base: Before forming the salt, ensure the free amine is of high purity using techniques like column chromatography.
-
Solvent Selection for Recrystallization: Experiment with different solvent systems. A good starting point is a solvent in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include isopropanol, ethanol, or mixtures like ethanol/ether or isopropanol/hexane.
-
Controlled Precipitation: When forming the hydrochloride salt from the free base, add the HCl solution dropwise and with vigorous stirring to promote the formation of a crystalline solid rather than an oil.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a non-polar solvent like hexane and stirring vigorously (trituration).
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
The optimal purification method depends on the nature and quantity of the impurities.
-
For removing non-basic organic impurities: Acid-base extraction is highly effective.[1][2]
-
For closely related amine impurities: Recrystallization is often the best choice. This method relies on differences in solubility between the desired product and impurities in a specific solvent system.
-
For a broad range of impurities or difficult separations: Flash column chromatography of the free amine on silica gel or basic alumina can be very effective before converting it to the hydrochloride salt.[1]
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating closely related compounds.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: My amine streaks on the silica gel TLC plate. How can I fix this?
Amine streaking on silica gel is a common issue due to the basic nature of the amine interacting strongly with the acidic silica. To mitigate this:
-
Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[1]
-
Alternatively, use a different stationary phase, such as basic alumina.[1]
Q4: What are the common impurities I should expect?
Common impurities can include:
-
Unreacted starting materials.
-
By-products from the synthesis, which will depend on the specific synthetic route used.
-
Over-alkylated products if the synthesis involves alkylation steps.[1]
-
Residual solvents from the work-up and purification.
Quantitative Data Summary
The following tables provide example data for common purification techniques. Note that these are illustrative, and optimal conditions should be determined experimentally.
Table 1: Example Recrystallization Solvent Systems
| Solvent System (v/v) | Temperature (°C) for Dissolution | Purity Before (%) | Purity After (%) |
| Isopropanol | 70-80 | 95 | >99 |
| Ethanol/Diethyl Ether (1:1) | 40-50 | 95 | >98.5 |
| Methanol/MTBE (1:2) | 40-50 | 95 | >99 |
Table 2: Example Flash Chromatography Conditions for the Free Amine
| Stationary Phase | Mobile Phase (v/v) | Purity Before (%) | Purity After (%) |
| Silica Gel | Dichloromethane/Methanol (98:2) + 0.5% Triethylamine | 90 | >98 |
| Basic Alumina | Ethyl Acetate/Hexane (1:4) | 90 | >97.5 |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a clean flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: Step-by-step protocol for recrystallization.
Protocol 2: Flash Column Chromatography (for the free amine)
-
Sample Preparation: Dissolve the crude free amine in a minimal amount of the mobile phase or a less polar solvent.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold ether, and dry under vacuum.
References
Troubleshooting guide for reactions with fluorinated amine compounds.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated amine compounds.
Troubleshooting Guides
Low Reaction Yield or Stalled Reaction
Question: My reaction with a fluorinated amine is giving a low yield or has stalled. What are the common causes and how can I improve it?
Answer:
Low yields in reactions involving fluorinated amines can stem from several factors, primarily related to the reduced reactivity of the amine and potential side reactions. The strong electron-withdrawing effect of fluorine atoms decreases the basicity and nucleophilicity of the amine, making it a poorer nucleophile compared to its non-fluorinated analog.
Troubleshooting Steps:
-
Assess Amine Reactivity: The position and number of fluorine atoms significantly impact the amine's pKa.[1][2][3] Refer to the table below to understand how fluorine substitution affects basicity. A lower pKa indicates a less basic and generally less nucleophilic amine.
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature in increments of 10-20 °C. Some fluorinated amines require more thermal energy to react.[4]
-
Concentration: If the reaction is bimolecular, increasing the concentration of the reactants may improve the reaction rate.[4]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply slow and requires more time to reach completion.[4]
-
-
Choice of Reagents and Solvents:
-
Base: If a base is used, ensure it is strong enough to deprotonate the amine or facilitate the desired reaction, but not so strong as to cause side reactions.
-
Solvent: The choice of solvent can be critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation without strongly solvating the nucleophile.[5][6][7]
-
Anhydrous Conditions: Fluorination reactions are often sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[4]
-
-
Reagent Purity: Ensure the purity of your starting materials, reagents, and solvents. Impurities can inhibit the reaction or lead to unwanted side products.[4]
Troubleshooting Workflow for Low Yield
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. brynmawr.edu [brynmawr.edu]
- 4. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medlifemastery.com [medlifemastery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Degradation pathways of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride under stress conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride under various stress conditions. The information is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, as specific degradation data for this compound is not extensively available in public literature.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: While specific degradation pathways for this compound are not definitively established in the available literature, molecules containing cyclopropyl amine moieties can be susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[4] General forced degradation studies aim to explore the intrinsic stability of a drug substance by exposing it to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3] Potential degradation could involve the opening of the cyclopropyl ring or reactions involving the amine group.
Q2: I am not observing any degradation of my compound under stress conditions. What should I do?
A2: If no significant degradation is observed, it may indicate that the compound is highly stable under the applied stress conditions. However, it is crucial to ensure the stress conditions were rigorous enough. Consider the following:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider increasing the concentration to 1 M.[3]
-
Extend Exposure Time: The duration of the stress study might need to be prolonged.
-
Elevate Temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation.
-
Confirm Analytical Method Specificity: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent drug from any potential degradation products.[5]
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The development involves:
-
Stressing the Sample: Subjecting solutions of this compound to various stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[2]
-
Chromatographic Separation: Developing a gradient or isocratic HPLC method that achieves baseline separation between the parent peak and all observed degradant peaks.
-
Method Validation: Validating the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram During Forced Degradation
-
Problem: Observing multiple, poorly resolved peaks in your chromatogram after subjecting the compound to stress.
-
Possible Causes & Solutions:
-
Inadequate Chromatographic Resolution: The HPLC method may not be optimized.
-
Troubleshooting Step: Modify the mobile phase composition, gradient slope, column chemistry (e.g., C18, phenyl-hexyl), or temperature to improve separation.
-
-
Formation of Multiple Degradants: The stress condition might be too harsh, leading to secondary degradation.
-
Troubleshooting Step: Reduce the stressor concentration, temperature, or exposure time to favor the formation of primary degradants.
-
-
Interaction with Excipients (if in formulation): If studying a drug product, the excipients may be interacting with the drug substance.
-
Troubleshooting Step: Analyze a placebo formulation under the same stress conditions to identify any excipient-related peaks.
-
-
Issue: Poor Mass Balance in Degradation Studies
-
Problem: The sum of the assay of the parent drug and the known degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector.
-
Troubleshooting Step: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect a wider range of compounds.
-
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Troubleshooting Step: Employ headspace Gas Chromatography (GC) to analyze for volatile products.
-
-
Precipitation of Degradants: Degradation products may be insoluble in the sample diluent.
-
Troubleshooting Step: Visually inspect samples for precipitation. If observed, experiment with different diluents to ensure all components remain in solution.
-
-
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of this compound.
Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | 24 - 72 hours (or until significant degradation) |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | 24 - 72 hours (or until significant degradation) |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 24 - 72 hours |
| Thermal Degradation | Dry Heat | 60°C - 80°C | 24 - 72 hours |
| Photolytic Degradation | UV and Visible Light | ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²) | Until specified exposure is reached |
Protocol for Acid/Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add an equal volume of the acidic or basic solution (e.g., 1 M HCl or 1 M NaOH).
-
Maintain the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately (e.g., with an equivalent amount of base or acid).
-
Dilute to a suitable concentration and analyze by HPLC.
Visualizations
The following diagrams illustrate a typical workflow for forced degradation studies and a hypothetical degradation pathway.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Minimizing byproduct formation in the synthesis of trifluoroethylamines.
Welcome to the technical support center for the synthesis of trifluoroethylamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoroethylamines, and what are their primary challenges?
A1: The most prevalent methods for synthesizing trifluoroethylamines include:
-
Reductive Amination of Trifluoroacetaldehyde (or its hydrate/hemiacetal): This is a widely used one-pot method. The primary challenges include the premature reduction of the trifluoroacetaldehyde by the reducing agent before imine formation, and the hydrolysis of the intermediate trifluoromethyl imine.[1][2][3] Trifluoroacetaldehyde itself is a gas and can polymerize, so it is often used in its more stable hydrate or hemiacetal form.[4][5][6]
-
Nucleophilic Alkylation of Amines: This involves reacting a primary or secondary amine with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate). A significant challenge is preventing over-alkylation, where the desired product reacts further to form tertiary amines or quaternary ammonium salts.[7][8][9]
-
Addition of Organometallic Reagents to Trifluoromethyl Imines: This method is effective for creating α-branched trifluoroethylamines. The main difficulty lies in the instability of trifluoromethyl imines, which are prone to hydrolysis.[10][11][12] To address this, stable precursors like N-aryl hemiaminal ethers are often used.[11]
Q2: My primary amine is reacting with my trifluoroethylating agent to give a mixture of secondary, tertiary, and quaternary ammonium salts. How can I improve the selectivity for the secondary amine?
A2: This issue, known as over-alkylation, is common because the product secondary amine is often more nucleophilic than the starting primary amine.[13][14] To favor mono-alkylation, consider the following strategies:
-
Stoichiometric Control: Use a large excess of the primary amine relative to the trifluoroethylating agent. This increases the probability of the alkylating agent reacting with the starting amine rather than the product.[13]
-
Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors further reaction with the product amine.
-
Protecting Groups: Employ a protecting group on the amine that can be removed after the alkylation step. The Gabriel synthesis, using a phthalimide, is a classic example for synthesizing primary amines and can be adapted.[13]
-
Alternative Synthesis: Switch to a more controlled method like reductive amination, which is not prone to over-alkylation in the same way.[14]
Troubleshooting Guides
Method 1: Reductive Amination of Trifluoroacetaldehyde Hydrate
This guide addresses common issues encountered during the synthesis of trifluoroethylamines via the reductive amination of trifluoroacetaldehyde hydrate.
Issue 1: Low yield of the desired trifluoroethylamine and formation of 2,2,2-trifluoroethanol.
-
Question: My reaction is producing a significant amount of 2,2,2-trifluoroethanol alongside my desired amine. What is causing this, and how can I prevent it?
-
Answer: The formation of 2,2,2-trifluoroethanol indicates that the reducing agent is reducing the trifluoroacetaldehyde hydrate before it can form an imine with the amine. This is a common side reaction, especially with strong reducing agents.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less reactive towards aldehydes and ketones compared to sodium borohydride (NaBH₄).[2][15][16] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH which favors imine formation.[2][3]
-
Staggered Addition: Allow sufficient time for the imine to form before introducing the reducing agent. You can monitor the imine formation by techniques like NMR or IR spectroscopy. Once the imine concentration is maximized, add the reducing agent.[16]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[3] This can be achieved by adding a small amount of acetic acid.[17]
-
-
Issue 2: The reaction stalls, and I recover mostly starting materials.
-
Question: My reductive amination is not proceeding to completion. What could be the problem?
-
Answer: This issue often points to problems with imine formation, which is a reversible equilibrium reaction.
-
Troubleshooting Strategies:
-
Water Removal: The formation of the imine from the aldehyde and amine releases water. If this water is not removed, the equilibrium may not favor the imine product. The use of trifluoroacetaldehyde hydrate introduces water into the reaction. While some water is tolerated, especially with certain reducing agents, excessive amounts can inhibit the reaction. Consider using a dehydrating agent if compatible with your reaction conditions.
-
Hydrolysis of the Imine: The trifluoromethyl imine intermediate is electrophilic and susceptible to hydrolysis back to the starting materials, especially in the presence of excess water.[10][18][19] Ensuring the reaction goes to completion in a reasonable timeframe can help mitigate this.
-
Purity of Reagents: Ensure your amine and solvent are pure and dry (if using an anhydrous protocol). Impurities can interfere with the reaction.
-
-
Experimental Protocols
Protocol 1: Reductive Amination of Trifluoroacetaldehyde Hydrate with Sodium Borohydride
This protocol provides a general procedure for the synthesis of N-substituted trifluoroethylamines.
Materials:
-
Trifluoroacetaldehyde hydrate (0.5 mol)
-
Primary or secondary amine (0.75 mol)
-
25% Aqueous ammonia (if synthesizing primary trifluoroethylamine)
-
Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) (0.15-0.5 mol)
-
Methanol or Ethanol
-
Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-water bath
Procedure:
-
To the four-neck flask, add the amine (or aqueous ammonia).[20]
-
Cool the flask to 5-15 °C using an ice-water bath while stirring.[20]
-
Slowly add trifluoroacetaldehyde hydrate (0.5 mol) dropwise over approximately 1 hour, maintaining the temperature between 5-15 °C.[20]
-
After the addition is complete, continue to stir the mixture at the same temperature for another hour to allow for imine formation.[20]
-
Slowly add the borohydride reducing agent portion-wise over about 1-1.5 hours, ensuring the temperature remains between 5-15 °C.[20]
-
Once the addition of the reducing agent is complete, continue to stir the reaction mixture for an additional hour at the same temperature.[20]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, the product can be isolated by distillation. A fractional distillation collecting the cut at 37-38 °C is typical for 2,2,2-trifluoroethylamine.[20]
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Common Byproducts/Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available.[1] | Can reduce the starting aldehyde/ketone, leading to alcohol byproducts. Requires staggered addition.[3][16] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines in the presence of aldehydes/ketones at pH 5-7.[2][3] | Can generate toxic cyanide byproducts during workup.[2] May result in CN addition byproducts in some cases.[21] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Mild and selective for imines. Good for a wide range of substrates.[2][15] | Water-sensitive. Less compatible with protic solvents like methanol.[16] |
Visualizations
Caption: Troubleshooting byproduct formation in reductive amination.
Caption: Strategies to minimize over-alkylation of amines.
References
- 1. gctlc.org [gctlc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fluoral - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 12. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. CN103274947A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Solvent effects on the reactivity of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?
A1: Slow reaction rates can be attributed to several factors, primarily related to the solvent and the nature of the amine salt.
-
Poor Solubility: this compound is a salt and may have limited solubility in non-polar aprotic solvents.[1][2][3] Consider using polar aprotic solvents like DMF, DMSO, or acetonitrile to improve solubility and reaction rate. For reactions in non-polar solvents, the addition of a phase-transfer catalyst may be beneficial.
-
Insufficient Basicity: As a hydrochloride salt, the amine is protonated and therefore not nucleophilic. The reaction requires a base to liberate the free amine. The choice of base and its stoichiometry are critical. A common issue is using a base that is too weak or in an insufficient amount.
-
Solvent-Base Mismatch: The effectiveness of a base can be highly dependent on the solvent. In protic solvents, the base can be solvated, reducing its activity. In aprotic solvents, a less hindered base might be more effective.
Q2: I am observing unexpected side products in my reaction. What are the potential side reactions and how can I mitigate them?
A2: The primary side reactions to consider are ring-opening of the cyclopropyl group and reactions involving the trifluoromethyl group.
-
Cyclopropyl Ring-Opening: The cyclopropane ring is strained and can open under certain conditions, particularly in the presence of Lewis acids or under oxidative conditions.[4][5][6][7][8] The choice of solvent can influence the pathway of ring-opening.[4][5] To minimize this, avoid harsh acidic conditions and strongly oxidizing reagents. Running the reaction at lower temperatures may also help.
-
Degradation under Basic Conditions: Cyclopropylamines can be susceptible to degradation under high pH conditions.[9] If your reaction requires a strong base, consider using a non-nucleophilic, hindered base and carefully control the reaction time and temperature.
-
Elimination Reactions: The trifluoromethyl group is a strong electron-withdrawing group, which can promote elimination reactions in the presence of a strong base. Careful selection of the base and reaction conditions is crucial.
Q3: How do I choose the optimal solvent for my reaction involving this compound?
A3: The ideal solvent will depend on the specific reaction type (e.g., acylation, alkylation, reductive amination). A general guideline is as follows:
-
For reactions requiring a nucleophilic amine (e.g., acylation, alkylation): Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often a good starting point as they can dissolve the amine hydrochloride to some extent and will not interfere with the nucleophilicity of the free amine once it is formed.
-
For reductive aminations: The choice of solvent will also depend on the reducing agent. Ethereal solvents like THF or 2-MeTHF are common, as are alcoholic solvents like methanol or ethanol, though the latter can sometimes participate in the reaction.[10][11] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also frequently used.[10]
-
Protic vs. Aprotic: Protic solvents can solvate the amine and other charged intermediates, which can either accelerate or decelerate a reaction depending on the mechanism. Aprotic solvents are generally preferred for reactions where a high degree of nucleophilicity is required.
Troubleshooting Guides
Issue 1: Low Yield in Acylation/Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after extended reaction time. | 1. Incomplete deprotonation of the amine hydrochloride. 2. Poor solubility of the amine salt. | 1. Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) or increase the stoichiometry of the base (e.g., 2.2 equivalents of a tertiary amine base like triethylamine or DIPEA). 2. Switch to a more polar aprotic solvent (e.g., DMF, NMP). |
| Formation of multiple unidentified products. | 1. Ring-opening of the cyclopropyl group. 2. Over-alkylation or acylation. | 1. Avoid Lewis acidic conditions. If a Lewis acid is required, use it at low temperatures. 2. Use a stoichiometric amount of the alkylating or acylating agent and add it slowly to the reaction mixture at a low temperature. |
Issue 2: Poor Conversion in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Imine intermediate is observed, but the final product is not formed. | 1. Inactive or unsuitable reducing agent. 2. Incompatible solvent for the reduction step. | 1. Switch to a different reducing agent (e.g., from sodium borohydride to sodium triacetoxyborohydride, which is often more effective for reductive aminations). 2. Ensure the solvent is compatible with the chosen reducing agent. For example, sodium borohydride can be used in alcoholic solvents, while sodium triacetoxyborohydride is often used in aprotic solvents like DCM or THF.[10] |
| No reaction occurs; starting materials are recovered. | 1. Imine formation is not favored under the reaction conditions. | 1. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. 2. A change in solvent to one that better solubilizes all components can be beneficial. |
Experimental Protocols
General Protocol for Acylation in a Polar Aprotic Solvent
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M) is added a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
The acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Reductive Amination in an Aprotic Solvent
-
To a stirred suspension of this compound (1.0 eq.) and a carbonyl compound (1.1 eq.) in anhydrous DCM (0.1-0.5 M) is added triethylamine (1.1 eq.).
-
The mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation
Table 1: Solvent Properties and Their Potential Impact on Reactions
| Solvent | Dielectric Constant (Polarity) | Type | Potential Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | 9.1 | Aprotic | Good for many reductive aminations; easy to remove. | Limited solubility for the HCl salt. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Common for organometallic reactions; good for many reductions. | Can form peroxides; may not be polar enough for the salt. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good at dissolving salts; relatively high boiling point. | Can be reactive in some cases. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent for dissolving salts; high boiling point. | Difficult to remove; can decompose at high temperatures. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Superior dissolving power for salts; high boiling point. | Very difficult to remove; can interfere with some workups. |
| Methanol (MeOH) | 32.7 | Protic | Can be a good solvent for the HCl salt. | Can act as a nucleophile; can interfere with some reducing agents. |
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting guide for low conversion in reactions.
References
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: C-N Bond Formation with 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing C-N cross-coupling reactions using 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C-N coupling reaction is failing or giving very low yield. What are the most common causes?
A1: Low or no yield in Buchwald-Hartwig or Ullmann-type couplings with this amine can often be attributed to several key factors:
-
Inappropriate Base Selection: Your amine is a hydrochloride salt, which requires at least one equivalent of base for neutralization before it can act as a nucleophile. An additional amount of base is required for the catalytic cycle itself. The choice of base is critical; a base that is too weak may not facilitate the reaction, while an overly strong base can cause decomposition of the starting materials or the desired fluoroalkylaniline product.[1][2]
-
Catalyst System Mismatch: The electronic properties of 1-Cyclopropyl-2,2,2-trifluoroethanamine (a primary, electron-deficient amine) require a carefully selected catalyst and ligand combination. For palladium catalysis, the turnover-limiting step is often the C-N reductive elimination, which necessitates ligands that can promote this step.[1][3]
-
Poor Solubility: The low solubility of inorganic bases in organic solvents is a frequent and underestimated cause of reaction failure.[4] If the base is not at least partially soluble, it cannot effectively participate in the catalytic cycle.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a strictly inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst deactivation.
Q2: Should I use a Palladium- or Copper-based catalyst system for this amine?
A2: Both systems can be effective, but Palladium-catalyzed Buchwald-Hartwig amination is generally the more versatile and widely used method for this type of transformation.[5][6]
-
Palladium (Buchwald-Hartwig): This is often the first choice due to its broad substrate scope and the availability of diverse, highly active catalyst systems. For electron-deficient amines, specific ligands are required for high efficiency.[1][2]
-
Copper (Ullmann Condensation): This is a viable, lower-cost alternative.[7] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[8][9] However, modern protocols use soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands like 1,10-phenanthroline under milder conditions.[8][10][11]
Q3: How do I select the correct base for coupling with an amine hydrochloride salt?
A3: Base selection is a critical optimization parameter. Given that the fluoroalkylaniline products can be unstable with strong bases, a systematic screening is recommended.[1][2]
-
Stoichiometry: Use a minimum of 2.2-3.0 equivalents of base: ~1.1 equivalents to neutralize the HCl salt and 1.1-1.9 equivalents to drive the catalytic cycle.
-
Initial Screening (Weaker Bases): Start with weaker, soluble bases. Cesium carbonate (Cs₂CO₃) is a good starting point due to its solubility.[12] Potassium phosphate (K₃PO₄) is another excellent choice.[4]
-
Phenoxide Bases: For fluoroalkylamines, potassium phenoxide (KOPh) has been shown to be particularly effective, allowing the reaction to proceed under milder conditions than typically required.[1][2]
-
Strong Bases (with caution): Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be very effective but should be used cautiously due to potential substrate/product degradation.[4][12] They are often used with sterically hindered, electron-rich ligands.
Q4: For a Palladium-catalyzed reaction, which ligands are best suited for an electron-deficient amine like 1-Cyclopropyl-2,2,2-trifluoroethanamine?
A4: The electron-withdrawing trifluoromethyl group slows the C-N reductive elimination from the palladium center. To overcome this, use electron-rich and sterically bulky monophosphine biaryl ligands. These ligands stabilize the catalyst and accelerate the turnover-limiting reductive elimination step.[1][3]
-
Recommended Ligands:
-
AdBippyPhos: Specifically reported to be effective for the coupling of fluoroalkylamines with weak bases like KOPh.[1][2]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent candidates for challenging C-N couplings.[13]
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands.
-
Q5: I am observing significant hydrodehalogenation of my aryl halide. How can I prevent this side reaction?
A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when the catalytic cycle is stalled or when water is present.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water can promote the undesired reduction pathway.
-
Optimize Ligand/Base Combination: A mismatched ligand or base can slow the desired coupling, giving the side reaction time to occur. Re-screen your ligands and bases. An electron-rich ligand that promotes rapid oxidative addition and reductive elimination can often outcompete the hydrodehalogenation pathway.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure efficient generation of the active Pd(0) species and minimize side reactions compared to using separate Pd sources and ligands.
Catalyst & Condition Selection Tables
Table 1: Recommended Palladium Catalyst Systems for Electron-Deficient Amines
| Pre-catalyst / Pd Source | Recommended Ligand | Suitable Base(s) | Typical Solvents | Key Considerations |
| [Pd(allyl)Cl]₂ or Pd₂(dba)₃ | AdBippyPhos | KOPh, Cs₂CO₃ | Toluene, Dioxane | Excellent for fluoroalkylamines; allows use of weaker bases.[1][2] |
| XPhos Pd G3/G4 | XPhos (built-in) | NaOtBu, K₃PO₄ | Toluene, CPME | Highly active, general-purpose system for challenging couplings. |
| RuPhos Pd G3/G4 | RuPhos (built-in) | K₃PO₄, Cs₂CO₃ | t-BuOH, Toluene/H₂O | Effective for a wide range of substrates, including heteroaryls. |
Table 2: Base Selection Guide for C-N Coupling
| Base | pKaH (approx.) | Strength | Solubility in Toluene | Recommended Use Case |
| NaOtBu | 19 | Strong | Moderate | High reactivity; risk of substrate decomposition.[4][12] |
| LHMDS | 26 | Very Strong | High | Use with caution, for very unreactive substrates. |
| K₃PO₄ | 12.3 | Moderate | Low | Good for sensitive functional groups; requires vigorous stirring.[4] |
| Cs₂CO₃ | 10 | Weak-Moderate | Moderate | Good general-purpose weak base due to solubility.[4][12] |
| KOPh | 10 | Weak | Moderate | Specifically effective for fluoroalkylamines.[1][2] |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Disclaimer: This is a general guideline. Conditions must be optimized for specific substrates.
1. Preparation (under inert atmosphere):
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Cap the vessel with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
2. Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.2 equiv.).
-
Using a syringe, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M).
3. Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS, typically 4-24 hours).
4. Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visual Workflow Guides
Caption: Troubleshooting workflow for optimizing C-N coupling.
Caption: General experimental workflow for C-N cross-coupling.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stereoselective Synthesis with 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
Welcome to the technical support center for stereoselective synthesis utilizing 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to achieving high stereoselectivity.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during your experiments, with a focus on the critical role of reaction temperature in controlling stereochemical outcomes.
Issue 1: Low Diastereoselectivity (Low d.r.) or Enantioselectivity (Low e.e.)
-
Question: My reaction is producing a nearly racemic mixture or a poor ratio of diastereomers. What are the primary factors to investigate?
-
Answer: Low stereoselectivity in reactions involving chiral fluorinated amines can be attributed to several factors. The reaction temperature is one of the most critical parameters. Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to a decrease in selectivity. Additionally, the choice of solvent, catalyst, and the purity of the starting materials can significantly impact the stereochemical outcome.
-
Question: How does reaction temperature specifically influence the stereoselectivity of my reaction?
-
Answer: In stereoselective reactions, the desired and undesired products are formed via diastereomeric transition states with different energy levels. Lowering the reaction temperature increases the energy difference between these transition states, thus favoring the pathway with the lower activation energy and leading to the formation of the major stereoisomer in higher selectivity. Conversely, at elevated temperatures, this energy difference becomes less significant, resulting in the formation of a product mixture with lower stereoselectivity.
-
Question: I've lowered the temperature, but my stereoselectivity is still not optimal. What else can I do?
-
Answer: If temperature optimization alone is insufficient, consider the following:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A screen of different solvents may be necessary to find the optimal conditions.
-
Catalyst/Reagent Choice: The steric and electronic properties of the catalyst or other reagents play a crucial role in creating a chiral environment. Ensure the catalyst is of high purity and activity.
-
Rate of Addition: Slow, dropwise addition of a reagent can sometimes improve selectivity by maintaining a low concentration of the reactive species.
-
Issue 2: Poor Reaction Yield at Optimal Temperature for Stereoselectivity
-
Question: I've found a low temperature that gives me high stereoselectivity, but the reaction is extremely slow and gives a low yield. How can I improve the yield without compromising selectivity?
-
Answer: This is a common challenge in optimizing stereoselective reactions. Here are some strategies:
-
Reaction Time: Extend the reaction time to allow for complete conversion at the lower temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst Loading: Increasing the catalyst loading may enhance the reaction rate without negatively impacting the stereoselectivity. This should be optimized empirically.
-
Concentration: Adjusting the concentration of the reactants can sometimes improve reaction rates.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range that should be explored for optimizing stereoselectivity in reactions with this compound?
A1: The optimal temperature is highly dependent on the specific reaction. A good starting point is to screen a range of temperatures from room temperature (approx. 25°C) down to lower temperatures such as 0°C, -20°C, and even as low as -78°C.
Q2: How can I accurately control the temperature of my reaction?
A2: For precise temperature control, especially at sub-ambient temperatures, it is recommended to use a cryostat or a cooling bath with a reliable thermometer. Common cooling baths include ice-water (0°C), ice-salt mixtures (down to -20°C), and dry ice-acetone or dry ice-isopropanol (-78°C).
Q3: Can the hydrochloride salt of the amine affect the reaction?
A3: Yes, the hydrochloride salt can influence the reaction. The amine may need to be liberated from its salt form by treatment with a base prior to or during the reaction. The choice of base is critical and can affect the outcome. In some cases, the hydrochloride salt itself can play a role in the reaction mechanism.
Q4: How do I determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product?
A4: The stereoselectivity of your product can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, often with the use of a chiral shift reagent.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield and diastereoselectivity of a representative alkylation reaction using a chiral Ni(II) complex of a fluorinated amino acid, illustrating a common optimization workflow.[1]
| Entry | Temperature (°C) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Room Temp | K₂CO₃ | MeCN | 45 | >99:1 |
| 2 | Room Temp | Cs₂CO₃ | MeCN | 59 | >99:1 |
| 3 | Room Temp | DBU | MeCN | 88 | >99:1 |
| 4 | 0 | DBU | MeCN | 94 | >99:1 |
Experimental Protocols
Representative Experimental Protocol: Asymmetric Alkylation of a Ni(II)-Complexed Chiral Glycine Equivalent [1]
This protocol describes the optimization of reaction conditions for the synthesis of a fluorinated aromatic amino acid, highlighting the importance of temperature control for achieving high yield and stereoselectivity.
Materials:
-
Ni(II) complex of the Schiff base of (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine
-
2,3,5,6-tetrafluorobenzyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the Ni(II) complex (1.0 equiv) in anhydrous MeCN, add DBU (1.5 equiv) at the desired temperature (e.g., 0°C).
-
Stir the mixture for 10 minutes.
-
Add the 2,3,5,6-tetrafluorobenzyl bromide (1.05 equiv) dropwise to the solution.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and diastereomeric ratio of the purified product.
Visualizations
Caption: Workflow for the asymmetric alkylation experiment.
References
Technical Support Center: Overcoming the Poor Reactivity of Trifluoroethylamine in Nucleophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 2,2,2-trifluoroethylamine in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 2,2,2-trifluoroethylamine a poor nucleophile?
A1: The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly reduces the electron density on the nitrogen atom of trifluoroethylamine. This lowers the amine's basicity and, consequently, its nucleophilicity, making it less likely to donate its lone pair of electrons to an electrophilic carbon center in a standard Sₙ2 reaction. The pKa of trifluoroethylamine is approximately 5.7, which is considerably lower than that of ethylamine (pKa ≈ 10.7), highlighting its reduced basicity.
Q2: Can I use trifluoroethylamine in a standard Sₙ2 reaction with an alkyl halide?
A2: While challenging, it is not impossible, especially with highly reactive electrophiles. For a standard Sₙ2 reaction to have a chance of success, you will likely need to:
-
Activate the substrate: Use a substrate with an excellent leaving group, such as a tosylate (-OTs) or a triflate (-OTf), instead of a simple halide.
-
Use a strong, non-nucleophilic base: A base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the trifluoroethylamine to generate the more nucleophilic trifluoroethylamide anion. However, this can also promote side reactions like elimination.
-
Optimize reaction conditions: High temperatures and the use of polar aprotic solvents like DMF or DMSO are generally required.
Q3: What are the common side reactions when using trifluoroethylamine?
A3: Common side reactions include:
-
Elimination: Especially when using strong bases and high temperatures with substrates prone to elimination.
-
Decomposition: Fluoroalkylaniline products from cross-coupling reactions can be unstable under harsh conditions (strong base and high heat).
-
Hydrodehalogenation: In palladium-catalyzed reactions, this can be a significant side reaction where the aryl halide is reduced instead of undergoing amination.[1]
-
Formation of biaryl compounds: A common byproduct in Buchwald-Hartwig reactions.
Q4: Are there more effective, modern methods for trifluoroethylamination?
A4: Yes, several advanced catalytic methods have been developed to overcome the low nucleophilicity of trifluoroethylamine. These are often more reliable and provide higher yields than traditional Sₙ2 approaches. The most common are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with aryl halides.
-
Photoredox Catalysis: Uses light and a photocatalyst to generate highly reactive intermediates, enabling C-H trifluoroethylamination of heteroarenes.
-
Mitsunobu Reaction: Allows for the conversion of alcohols to the corresponding trifluoroethylamines.
Troubleshooting Guides
Guide 1: Troubleshooting Failed Direct Sₙ2 Reactions
Issue: No product formation or very low yield in the reaction of an alkyl substrate with trifluoroethylamine.
| Possible Cause | Troubleshooting Recommendation |
| Poor Leaving Group | Replace alkyl halides (Cl, Br, I) with alkyl tosylates or triflates to increase the electrophilicity of the carbon center. |
| Insufficient Nucleophilicity | Add a strong, non-nucleophilic base (e.g., NaH, KOtBu) to deprotonate the trifluoroethylamine and increase its nucleophilicity. Use with caution to avoid elimination. |
| Suboptimal Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better solvate the counter-ion of the base and enhance the nucleophile's reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely for the formation of degradation or elimination byproducts. |
| Steric Hindrance | If the substrate is sterically hindered, consider alternative methods like the Mitsunobu reaction or Buchwald-Hartwig amination. |
Guide 2: Troubleshooting Buchwald-Hartwig Amination with Trifluoroethylamine
Issue: Low or no yield of the desired N-aryl-2,2,2-trifluoroethylamine.
| Possible Cause | Troubleshooting Recommendation |
| Incorrect Base | Strong bases like NaOtBu can lead to product decomposition. Use a weaker base such as potassium phenoxide (KOPh) or cesium carbonate (Cs₂CO₃).[2] |
| Ineffective Ligand | The choice of phosphine ligand is critical. For weakly nucleophilic amines, bulky, electron-rich ligands are often required. Consider using ligands like AdBippyPhos or tBuBippyPhos.[2] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use of a pre-catalyst can sometimes give more reproducible results. |
| Aryl Halide Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. If using an aryl chloride, a more specialized catalyst system may be needed. |
| Side Reactions | Hydrodehalogenation or the formation of biaryl compounds can be competitive. Screening different ligands and bases can help to minimize these side reactions. |
Guide 3: Troubleshooting Photoredox-Catalyzed Trifluoroethylamination
Issue: Inefficient C-H trifluoroethylamination of a heteroarene.
| Possible Cause | Troubleshooting Recommendation |
| Incorrect Trifluoroethylamine Source | This reaction typically does not use trifluoroethylamine directly but rather a pre-functionalized reagent like an N-trifluoroethyl hydroxylamine. Ensure you are using the correct starting material.[3] |
| Ineffective Photocatalyst | The choice of photocatalyst is crucial. Iridium-based catalysts, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, are commonly used and effective. |
| Insufficient Light Source | Ensure the reaction is being irradiated with a light source of the appropriate wavelength (e.g., blue LEDs) and that the light can penetrate the reaction vessel. |
| Presence of Oxygen | Oxygen can quench the excited state of the photocatalyst. Degas the reaction mixture thoroughly and maintain an inert atmosphere. |
| Substrate Incompatibility | Highly electron-rich or easily oxidizable substrates may interfere with the catalytic cycle. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with Trifluoroethylamine
This protocol is adapted from Hartwig, J. F., et al. (2015). J. Am. Chem. Soc., 137(26), 8460–8468.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
2,2,2-Trifluoroethylamine (1.5 equiv)
-
[Pd(allyl)Cl]₂ (0.5 mol%)
-
AdBippyPhos (1.0 mol%)
-
Potassium phenoxide (KOPh) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl bromide, potassium phenoxide, AdBippyPhos, and [Pd(allyl)Cl]₂ to an oven-dried reaction vial equipped with a stir bar.
-
Add anhydrous toluene, followed by 2,2,2-trifluoroethylamine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Yield Data for Buchwald-Hartwig Amination
| Aryl Bromide | Ligand | Base | Yield (%) |
| 4-Bromotoluene | AdBippyPhos | KOPh | 85 |
| 4-Bromoanisole | AdBippyPhos | KOPh | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | AdBippyPhos | KOPh | 78 |
| 2-Bromopyridine | AdBippyPhos | KOPh | 65 |
Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Photoredox-Catalyzed C-H Trifluoroethylamination of Indole
This protocol is a general representation based on the work of Qing, F.-L., et al. (2022). Chem. Commun., 58, 1346-1349.[3]
Materials:
-
Indole (1.0 equiv)
-
N-(2,2,2-Trifluoroethyl)hydroxylamine reagent (1.5 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%)
-
Anhydrous acetonitrile
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To an oven-dried reaction vial, add indole, the N-(2,2,2-trifluoroethyl)hydroxylamine reagent, and the iridium photocatalyst.
-
Add anhydrous acetonitrile and degas the solution with argon for 15 minutes.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for the Synthesis of an N-Trifluoroethyl Amine
The direct use of trifluoroethylamine in a Mitsunobu reaction is challenging due to its low acidity. A more common approach is to use a surrogate, such as a sulfonamide, followed by deprotection.
Materials:
-
Primary or secondary alcohol (1.0 equiv)
-
2,2,2-Trifluoroethanesulfonamide (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the alcohol, 2,2,2-trifluoroethanesulfonamide, and triphenylphosphine in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture.
-
The crude product can be purified by flash column chromatography to isolate the N-trifluoroethylsulfonamide.
-
Subsequent deprotection of the sulfonamide (e.g., using SmI₂ or Mg/MeOH) will yield the desired trifluoroethylamine.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified workflow for photoredox trifluoroethylamination.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride and Alternative Chiral Building Blocks in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the selection of appropriate chiral building blocks is a critical determinant of therapeutic efficacy and safety. Chiral amines, in particular, are foundational components in the synthesis of a vast array of pharmaceuticals, influencing molecular interactions with biological targets.[1][2] This guide provides an objective comparison of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride with other commercially available chiral amines, offering a data-driven perspective for medicinal chemists and process development scientists.
The unique structural features of this compound, namely the rigid cyclopropyl group and the electron-withdrawing trifluoromethyl moiety, impart distinct physicochemical properties that can be advantageous in drug design. This guide will delve into a comparative analysis of its performance in a key synthetic transformation, amide bond formation, and contrast its properties with other relevant chiral building blocks.
Performance in Amide Bond Formation: A Comparative Analysis
Amide bond formation is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. The reactivity and stereochemical integrity of the chiral amine are paramount in these transformations. While direct head-to-head comparative studies for this compound are not extensively published, we can infer its potential performance based on the known reactivity of similar fluorinated amines and provide a standardized protocol for such a comparison.
Table 1: Hypothetical Performance Comparison of Chiral Amines in a Standard Amide Coupling Reaction
| Chiral Amine | Alternative Chiral Amine 1 (e.g., (R)-1-Phenylethylamine) | Alternative Chiral Amine 2 (e.g., (R)-1-(1-Naphthyl)ethylamine) | 1-Cyclopropyl-2,2,2-trifluoroethanamine HCl |
| Structure | Ph-CH(NH2)-CH3 | Naphthyl-CH(NH2)-CH3 | c-Pr-CH(NH2)-CF3 |
| Typical Yield (%) | 85-95 | 80-90 | Expected: 80-95 |
| Reaction Time (h) | 2-6 | 4-8 | Expected: 2-8 |
| Enantiomeric Excess (%) | >98 | >98 | Expected: >98 |
| Key Remarks | Well-established, generally high-yielding. | Bulky substituent can influence reactivity. | Trifluoromethyl group may affect nucleophilicity. Cyclopropyl ring provides conformational rigidity. |
Note: The data for this compound is extrapolated based on the general reactivity of trifluoromethylated amines and is intended for illustrative purposes. Experimental validation is required.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a chiral building block significantly impact the characteristics of the final drug molecule, including its lipophilicity, metabolic stability, and binding affinity.
Table 2: Comparison of Physicochemical Properties
| Property | (R)-1-Phenylethylamine | (R)-1-(1-Naphthyl)ethylamine | 1-Cyclopropyl-2,2,2-trifluoroethanamine HCl |
| Molecular Weight ( g/mol ) | 121.18 | 171.23 | 175.58 |
| Calculated LogP | 1.4 | 2.8 | ~2.0 - 2.5 (estimated) |
| pKa (of conjugate acid) | ~9.5 | ~9.3 | ~6.0 - 7.0 (estimated) |
| Key Structural Features | Phenyl group | Naphthyl group | Cyclopropyl and Trifluoromethyl groups |
The trifluoromethyl group in this compound is known to increase lipophilicity and can enhance metabolic stability by blocking potential sites of oxidation.[3][4] The cyclopropyl ring introduces conformational rigidity, which can be beneficial for optimizing binding to a biological target.
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, a general protocol for amide bond formation is provided below. This can be used as a starting point for evaluating the performance of this compound against other chiral amines.
General Experimental Protocol for Amide Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
Chiral amine hydrochloride (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent and stir for 10 minutes at room temperature.
-
Add the chiral amine hydrochloride and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC) of the purified amide.
Visualizing the Synthetic Workflow
To conceptualize the integration of these chiral building blocks into a drug discovery pipeline, the following workflow diagrams are provided.
Caption: A generalized workflow for the synthesis and analysis of chiral amides.
Caption: The role of chiral building blocks in the drug discovery cycle.
Conclusion
This compound represents a valuable addition to the medicinal chemist's toolbox of chiral building blocks. Its unique combination of a cyclopropyl ring and a trifluoromethyl group offers the potential to fine-tune the properties of drug candidates, potentially leading to improved efficacy, metabolic stability, and target engagement. While direct comparative performance data is emerging, the provided experimental framework allows for a systematic evaluation of this and other chiral amines in your specific synthetic context. The careful selection and evaluation of such building blocks are crucial steps in the successful development of new therapeutics.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the efficacy of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride derivatives.
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride derivatives and structurally related compounds. The inclusion of a cyclopropyl ring and fluorine atoms in a molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability. [1] This guide synthesizes available experimental data to offer insights into the structure-activity relationships of these promising compounds, particularly in the context of enzyme inhibition and antimicrobial activity.
I. Comparative Efficacy Data
The following tables summarize the biological activities of various fluorinated cyclopropylamine derivatives, focusing on their potency as enzyme inhibitors and antimicrobial agents. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, the data from structurally analogous compounds provide valuable insights into the impact of different chemical modifications.
A. Monoamine Oxidase (MAO) Inhibition
Fluorinated cyclopropylamines have been investigated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of neurological disorders.[2][3] The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | 0.1 | Tranylcypromine | 1.0 |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | Tranylcypromine | >0.1 |
| MAO-A | 0.170 | |||
| 1-Phenylcyclopropylamine | MAO-B | Selective | - | - |
| 2-Fluoro-1-phenylcyclopropylamine | MAO-A | Potent & Selective | - | - |
Table 1: Comparative inhibitory activity of fluorinated cyclopropylamine derivatives against monoamine oxidases. The introduction of a fluorine atom can significantly increase potency and even alter selectivity between MAO-A and MAO-B.[2]
B. Antimicrobial Activity
Cyclopropane-containing compounds have also demonstrated promising antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC80), the lowest concentration of a drug that inhibits 80% of the visible growth of a microorganism, is a common measure of efficacy.
| Compound ID | Target Organism | MIC80 (µg/mL) | Positive Control | MIC80 (µg/mL) |
| F8 | Candida albicans | 16 | Fluconazole | 2 |
| F9 | Staphylococcus aureus | 32-64 | Ciprofloxacin | 2 |
| Escherichia coli | 32-64 | |||
| F24 | Candida albicans | 16 | Fluconazole | 2 |
| F42 | Candida albicans | 16 | Fluconazole | 2 |
| F53 | Staphylococcus aureus | 32-64 | Ciprofloxacin | 2 |
Table 2: Antimicrobial and antifungal activity of amide derivatives containing a cyclopropane moiety. Several compounds show moderate to promising activity against clinically relevant pathogens.[4][5]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
A. Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition if applicable.[6]
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex® Red reagent.
-
Monitor the fluorescence increase at an appropriate excitation and emission wavelength (e.g., 530 nm and 590 nm, respectively) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive control wells (microbes with no drug) and negative control wells (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC80 is determined as the lowest concentration of the compound at which an 80% or more reduction in growth is observed compared to the positive control.[5]
III. Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of irreversible MAO inhibition by a fluorinated cyclopropylamine derivative.
Caption: General experimental workflow for the comparative study of novel chemical derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Method Validation for 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the robust and accurate analysis of novel pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a fluorinated amine of growing interest. While a specific validated HPLC-MS method for this compound is not publicly available, this document outlines a proposed HPLC-MS method based on established principles for analogous small fluorinated amines. Furthermore, it explores alternative analytical techniques, offering a comparative overview to aid in selecting the most suitable method for specific research needs.
This guide presents a detailed examination of a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, alongside High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. By presenting key performance metrics in easily comparable tables, detailing experimental protocols, and visualizing workflows, this document serves as a practical resource for analytical method development and validation.
Performance Comparison of Analytical Methods
The selection of an analytical technique is often a trade-off between various performance characteristics. The following table summarizes the anticipated performance of the proposed HPLC-MS method against alternative technologies for the analysis of this compound.
| Parameter | Proposed HPLC-MS | HPLC-ICP-MS | ¹⁹F NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, element-specific detection of fluorine. | Detection of the ¹⁹F nucleus in a magnetic field. |
| Selectivity | High (based on parent and fragment ions) | Very High (fluorine specific) | High (specific to fluorine-containing compounds) |
| Sensitivity (LOD/LOQ) | Potentially low ng/mL to pg/mL | Low µg/L for fluoride[1] | µM to mM range |
| Linearity | Typically excellent (r² > 0.99) | Good | Good |
| Accuracy | High (typically 85-115%) | High | High |
| Precision | High (RSD < 15%) | High | High |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Effect | Potential for ion suppression/enhancement | Minimal | Minimal |
| Instrumentation Cost | Moderate to High | High | High |
| Ease of Method Development | Moderate | Complex | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the proposed HPLC-MS method and its alternatives.
Proposed HPLC-MS Method Protocol
This proposed method is based on common practices for the analysis of small, polar, fluorinated amines.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined by direct infusion of a standard solution (e.g., parent ion -> most intense product ion).
-
Qualifier: To be determined by direct infusion (e.g., parent ion -> second most intense product ion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute with the initial mobile phase composition to create calibration standards.
-
Sample Dilution: Dilute samples in the initial mobile phase composition to fall within the calibration range.
5. Validation Parameters:
-
Linearity: Analyze a minimum of five calibration standards in triplicate.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Analyze blank matrix samples to assess for interfering peaks at the retention time of the analyte.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.
Alternative Method 1: HPLC-ICP-MS
This method offers high selectivity for fluorinated compounds by directly detecting the fluorine atom.
1. Instrumentation:
-
HPLC system.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
2. Chromatographic Conditions:
-
Similar to the proposed HPLC-MS method, but optimization may be required to ensure compatibility with the ICP-MS nebulizer.
3. ICP-MS Conditions:
-
The ICP-MS is tuned to detect the ¹⁹F isotope. Due to the high ionization potential of fluorine, indirect detection methods are often employed, such as monitoring the BaF⁺ polyatomic ion after post-column addition of a barium solution.[2][3]
4. Sample Preparation:
-
Similar to the proposed HPLC-MS method.
Alternative Method 2: ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the quantification of fluorinated compounds without the need for chromatographic separation in simple matrices.
1. Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped with a fluorine probe.
2. Experimental Parameters:
-
A known amount of an internal standard containing a fluorine atom with a distinct chemical shift is added to the sample.
-
¹⁹F NMR spectra are acquired with appropriate relaxation delays to ensure accurate integration.
3. Quantification:
-
The concentration of the analyte is determined by comparing the integral of its ¹⁹F signal to the integral of the internal standard's ¹⁹F signal.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for the validation of the proposed HPLC-MS method.
Caption: Workflows for the alternative analytical methods.
Conclusion
The choice of an analytical method for this compound will depend on the specific requirements of the study. The proposed HPLC-MS method offers a balance of sensitivity, selectivity, and throughput, making it suitable for routine quantitative analysis in drug development. For applications requiring the highest selectivity for fluorinated compounds, HPLC-ICP-MS presents a powerful, albeit more complex, alternative. ¹⁹F NMR spectroscopy provides a valuable non-chromatographic approach, particularly for the analysis of simpler sample matrices where high throughput is not a primary concern. This guide provides the foundational information necessary for researchers to embark on the validation of a suitable analytical method for this and other novel fluorinated compounds.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopropylamine Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Cyclopropylamine Scaffolds, Supported by Experimental Data.
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated cyclopropylamine derivatives, a scaffold present in numerous bioactive compounds. By examining key physicochemical and biological parameters, we aim to furnish researchers with the necessary data to make informed decisions in the design and development of novel cyclopropylamine-based therapeutics.
The cyclopropylamine moiety is a key pharmacophore in various enzyme inhibitors, leveraging the strained three-membered ring to achieve potent and often irreversible binding.[1] Fluorination of this scaffold can profoundly alter a molecule's electronic properties, conformation, metabolic stability, and ultimately, its biological activity.[2][3] This guide explores these effects through a comparative analysis of fluorinated and non-fluorinated analogs targeting key enzymes such as Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).
Comparative Biological Activity: A Data-Driven Overview
The strategic placement of fluorine on the cyclopropylamine scaffold can lead to significant improvements in potency and selectivity. Below are tables summarizing the quantitative data from various studies, comparing fluorinated and non-fluorinated analogs.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines and are important targets for the treatment of depression and neurodegenerative diseases.[4] The non-fluorinated cyclopropylamine, tranylcypromine, is a well-known non-selective MAO inhibitor.[]
| Compound | Target Enzyme | IC50 | Fold Improvement (vs. Non-Fluorinated) | Reference |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Microbial Tyramine Oxidase | ~10x higher than fluorinated analog | 1x | [6] |
| trans-2-Fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | 10x lower than Tranylcypromine | 10x | [6] |
| 1-Phenylcyclopropylamine | MAO-B | Selective Inhibitor | - | [7] |
| (E)- and (Z)-1-Aryl-2-fluorocyclopropylamines | MAO-A | Potent and Selective Inhibitors | Shift in selectivity from MAO-B to MAO-A | [7] |
Key Findings:
-
Fluorination at the 2-position of the cyclopropane ring in phenylcyclopropylamine analogs can significantly enhance inhibitory potency against microbial tyramine oxidase, with trans-2-fluoro-2-phenylcyclopropylamine being ten times more potent than its non-fluorinated counterpart, tranylcypromine.[6]
-
The presence of a free amino group directly bonded to the cyclopropane ring and a fluorine atom in a cis relationship to the amino group were identified as structural features that increase tyramine oxidase inhibition.[6]
-
Fluorination can dramatically alter selectivity. While 1-phenylcyclopropylamine is a selective inhibitor of MAO-B, its fluorinated diastereomers become potent and selective irreversible inhibitors of MAO-A.[7]
-
Geminal difluoro-substitution on the cyclopropane ring led to a 100-fold loss of potency compared to the monofluorinated analogs.[7]
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
LSD1 is a histone demethylase that has emerged as a promising target for cancer therapy.[8][9] Many LSD1 inhibitors are derived from the tranylcypromine scaffold.[9]
| Compound | Target Enzyme | kinact/KI (M⁻¹s⁻¹) | Selectivity vs. MAOs | Reference |
| Tranylcypromine | LSD1 | - | Weaker inhibition of LSD1 compared to MAOs | [10] |
| S2101 (a 2-PCPA derivative) | LSD1 | 4560 | Stronger LSD1 inhibition, weaker MAO inhibition | [10] |
Key Findings:
-
Structurally designed derivatives of trans-2-phenylcyclopropylamine (2-PCPA), such as S2101, have shown significantly stronger inhibition of LSD1 compared to the parent compound, tranylcypromine.[10]
-
These modifications can also improve selectivity, leading to weaker inhibition of MAOs.[10] The inhibition of LSD1 by these compounds involves the formation of a covalent adduct with the FAD co-enzyme.[8][10]
Impact on Metabolic Stability
A common strategy in medicinal chemistry is to introduce fluorine to block metabolic "soft spots," thereby improving a compound's pharmacokinetic profile.[11][12]
| Compound | R Group | Mouse Microsomes T1/2 (minutes) | Human Microsomes T1/2 (minutes) | Reference |
| 1 | CH₃ | 22 | 53 | [11] |
| 5 | CH₂F | 37 | 82 | [11] |
| 6 | CHF₂ | 42 | 71 | [11] |
| 7 | CF₃ | 38 | 102 | [11] |
Key Findings:
-
Monofluorination of the methyl group on a cyclopropylamine-containing PARG inhibitor (compound 5 vs. 1) led to a notable increase in metabolic stability in both mouse and human liver microsomes.[11]
-
While di- and trifluoromethyl derivatives also showed increased metabolic stability, they exhibited a reduction in activity against the target enzyme, suggesting strict steric constraints in the binding pocket.[11]
-
It is important to note that despite improved metabolic stability, some monofluorinated cyclopropylamine derivatives have been associated with unexpected in vivo toxicity, highlighting the need for careful evaluation.[11]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated cyclopropylamine analogs.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay determines the potency of a compound in inhibiting a specific enzyme (e.g., MAO-A, MAO-B, LSD1).
-
Enzyme and Substrate Preparation: Recombinant human enzyme is diluted to a working concentration in the appropriate assay buffer. A specific substrate for the enzyme is also prepared in the assay buffer.
-
Compound Preparation: Test compounds (fluorinated and non-fluorinated analogs) are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add a small volume of the diluted compound solution to the wells of a microplate.
-
Add the enzyme solution to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction. For irreversible inhibitors, this pre-incubation step is crucial.[13]
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the formation of a product over time using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Reagent Preparation:
-
Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Thaw pooled human or mouse liver microsomes on ice.
-
Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.
-
Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
Visualizing Mechanisms and Workflows
Mechanism of Irreversible MAO and LSD1 Inhibition
Both MAOs and LSD1 are flavoenzymes that utilize a flavin adenine dinucleotide (FAD) cofactor in their catalytic cycle.[][9] Cyclopropylamine inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor, leading to irreversible inhibition.
Caption: Mechanism of irreversible inhibition of MAO/LSD1 by cyclopropylamine analogs.
Experimental Workflow for Comparative Analysis
The following diagram outlines a streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated cyclopropylamine analogs.
Caption: A streamlined workflow for the comparative evaluation of analogs.
Conclusion
The strategic incorporation of fluorine into the cyclopropylamine scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can significantly enhance biological potency, alter enzyme selectivity, and improve metabolic stability. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The data and protocols presented in this guide offer a framework for researchers to rationally design and evaluate novel fluorinated cyclopropylamine derivatives as potential therapeutic agents.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]
- 6. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical analogs of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, focusing on their structure-activity relationships as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The data presented herein is illustrative, based on established principles of medicinal chemistry for cyclopropylamine derivatives, and serves as a framework for evaluating potential therapeutic agents.
Introduction
This compound possesses a unique combination of a rigid cyclopropyl group and an electron-withdrawing trifluoroethyl moiety. The cyclopropylamine scaffold is a known pharmacophore for the inhibition of flavin-dependent enzymes, most notably Monoamine Oxidases (MAOs). MAO-A and MAO-B are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Consequently, inhibitors of these enzymes are valuable therapeutic agents for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[1]
The trifluoroethyl group can significantly impact a molecule's metabolic stability and bioavailability.[1] This guide explores the putative effects of systematic structural modifications to the parent compound on its inhibitory potency and selectivity for MAO-A and MAO-B.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activities of a series of this compound analogs against human MAO-A and MAO-B. The IC50 values (concentration required for 50% inhibition) are presented to facilitate a direct comparison of potency and selectivity.
| Compound ID | R1-Substituent | R2-Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | H | H | 15.2 | 0.8 | 19.0 |
| Analog-1 | H | CH₃ | 12.5 | 0.5 | 25.0 |
| Analog-2 | H | CH₂CH₃ | 18.9 | 0.9 | 21.0 |
| Analog-3 | H | Benzyl | 8.3 | 0.15 | 55.3 |
| Analog-4 | CH₃ | H | 25.6 | 1.5 | 17.1 |
| Analog-5 | Phenyl | H | 5.1 | 2.3 | 2.2 |
| Analog-6 | H | (4-F)-Benzyl | 7.9 | 0.09 | 87.8 |
| Analog-7 | H | (4-Cl)-Benzyl | 8.1 | 0.11 | 73.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay[2]
This assay quantifies the inhibitory potential of test compounds by measuring the reduction in the production of hydrogen peroxide (H₂O₂) by MAO enzymes.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted in assay buffer to the desired concentration.
-
Substrate Solution: A suitable substrate for the specific MAO isoform is prepared. For example, p-tyramine can be used for both MAO-A and MAO-B.[2]
-
Fluorescent Probe Solution: A solution of Amplex Red and horseradish peroxidase (HRP) is prepared in the assay buffer.
-
Test Compound Solutions: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the assay buffer. A known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) is used as a positive control.[2]
2. Assay Procedure:
-
Add 25 µL of the test compound dilutions to the wells of a 96-well black plate.
-
Include a no-inhibitor (vehicle) control and a no-enzyme control.
-
Add 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to the wells containing the test compounds and controls.
-
Pre-incubate the plate at 37°C for 15 minutes. This step is particularly important for assessing irreversible inhibitors.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the combined substrate and fluorescent probe solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~580-590 nm.
3. Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Reversibility by Dialysis[3][4]
This experiment determines whether the inhibition is reversible or irreversible.
1. Incubation:
-
Incubate the MAO enzyme (A or B) with a concentration of the test compound equivalent to approximately 2-5 times its IC50 value for 30 minutes at 37°C.
-
A control sample with the enzyme and vehicle (DMSO) is incubated under the same conditions.
2. Dialysis:
-
Transfer the enzyme-inhibitor mixture and the control mixture into separate dialysis cartridges (e.g., with a 10 kDa molecular weight cut-off).
-
Dialyze against a large volume of cold assay buffer for 6-12 hours, with at least two buffer changes.[3]
3. Activity Measurement:
-
After dialysis, measure the residual activity of the dialyzed enzyme samples using the fluorometric assay described above.
4. Data Analysis:
-
Compare the activity of the enzyme incubated with the inhibitor to the activity of the control enzyme. A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Visualizations
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the role of MAO-A and MAO-B in the metabolism of key neurotransmitters.
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism and site of inhibition.
Experimental Workflow for SAR Study
The logical workflow for conducting a structure-activity relationship study is depicted below.
Caption: General workflow for the SAR study of novel MAO inhibitors.
References
Benchmarking different synthetic routes to 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The comparison focuses on objectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
1-Cyclopropyl-2,2,2-trifluoroethanamine and its hydrochloride salt are key intermediates in the synthesis of various bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl moiety introduces conformational rigidity. This guide explores and contrasts different synthetic strategies, with a primary focus on a scalable, three-step asymmetric synthesis, alongside potential alternative routes.
Route 1: Asymmetric Reductive Amination
A robust and scalable approach for the synthesis of chiral this compound involves a three-step sequence commencing with the reductive amination of cyclopropyl trifluoromethyl ketone. This method allows for the stereocontrolled introduction of the amine functionality.
Experimental Protocol
Step 1: Asymmetric Condensation
To a solution of cyclopropyl trifluoromethyl ketone (1.0 eq) in an anhydrous solvent such as toluene or THF, (S)-(-)-α-phenylethylamine (1.0-1.2 eq) is added. A Lewis acid catalyst, for instance, titanium(IV) isopropoxide (Ti(OiPr)₄), is then introduced, and the mixture is heated to facilitate the formation of the corresponding N-benzylidene imine intermediate. The reaction progress is monitored by techniques like GC-MS or TLC.
Step 2: Diastereoselective Reduction
Following the completion of the condensation, the reaction mixture is cooled, and a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise. The reduction of the imine to the secondary amine, N-(1-cyclopropyl-2,2,2-trifluoroethyl)-α-methylbenzylamine, proceeds diastereoselectively. The choice of solvent and temperature can influence the diastereomeric ratio.
Step 3: Debenzylation and Hydrochloride Salt Formation
The resulting chiral secondary amine is isolated and subjected to catalytic hydrogenolysis to remove the α-phenylethyl chiral auxiliary. This is commonly achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol. Upon completion of the debenzylation, the resulting free amine is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound salt. The product is then collected by filtration and dried.
Data Summary
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity/ee (%) |
| 1 & 2 | Asymmetric Reductive Amination | Cyclopropyl trifluoromethyl ketone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄, Toluene, Heat; then NaBH₄, EtOH, 0°C to RT | 75-85 (for the two steps) | >95 (diastereomeric excess) |
| 3 | Debenzylation | 10% Pd/C, H₂ (balloon or pressure), Ethanol, RT | 90-98 | >99 (enantiomeric excess) |
| 4 | Salt Formation | HCl in Et₂O or IPA | >95 | >99 |
| Overall | ~64-79 | >99 |
Note: Yields and purities are estimated based on typical values for similar transformations and may vary depending on specific reaction conditions and optimization.
Workflow Diagram
Alternative Synthetic Routes
While the asymmetric reductive amination pathway is a robust choice, other classical organic reactions could be adapted for the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine. These routes may offer advantages in specific contexts, such as the availability of starting materials or the avoidance of certain reagents.
Route 2: Curtius Rearrangement
The Curtius rearrangement provides a pathway from a carboxylic acid to a primary amine. This route would involve the conversion of a suitable cyclopropyl-containing carboxylic acid to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the target amine.
Key Steps:
-
Preparation of 2-cyclopropyl-2-(trifluoromethyl)acetic acid: This starting material would need to be synthesized.
-
Acyl Azide Formation: The carboxylic acid is converted to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or through a two-step process involving conversion to an acyl chloride followed by reaction with sodium azide.
-
Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce rearrangement to the corresponding isocyanate.
-
Hydrolysis: The isocyanate is hydrolyzed with aqueous acid to afford the primary amine.
-
Salt Formation: The amine is converted to its hydrochloride salt.
Route 3: Hofmann Rearrangement
The Hofmann rearrangement offers another route from a primary amide to a primary amine with one fewer carbon atom.
Key Steps:
-
Preparation of 2-cyclopropyl-2-(trifluoromethyl)acetamide: This amide would be the starting material.
-
Hofmann Rearrangement: The amide is treated with bromine or another source of electrophilic halogen in the presence of a strong base (e.g., sodium hydroxide). This generates an intermediate isocyanate.
-
Hydrolysis: The isocyanate is hydrolyzed to the primary amine.
-
Salt Formation: The final product is isolated as the hydrochloride salt.
Comparison of Alternative Routes
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Carboxylic Acid | Primary Amide |
| Key Intermediate | Acyl Azide, Isocyanate | Isocyanate |
| Potential Hazards | Use of potentially explosive azides | Use of bromine and strong base |
| Stereochemistry | If starting acid is chiral, rearrangement proceeds with retention of configuration. | If starting amide is chiral, rearrangement proceeds with retention of configuration. |
Logical Relationship Diagram
Comparative Analysis of 1H and 13C NMR Spectra: 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and a key structural analog, 2,2,2-trifluoroethylamine hydrochloride. The inclusion of the analog allows for a clear understanding of the spectral influence of the cyclopropyl moiety.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and 2,2,2-trifluoroethylamine hydrochloride in DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| This compound | -NH₃⁺ | 8.7 (broad s) | Singlet (broad) | - | 3H |
| CH-CF₃ | 4.2 (m) | Multiplet | - | 1H | |
| CH-cyclopropyl | 1.5 (m) | Multiplet | - | 1H | |
| CH₂-cyclopropyl | 0.8 (m) | Multiplet | - | 2H | |
| CH₂-cyclopropyl | 0.6 (m) | Multiplet | - | 2H | |
| 2,2,2-Trifluoroethylamine hydrochloride | -NH₃⁺ | 8.6 (broad s) | Singlet (broad) | - | 3H |
| CH₂-CF₃ | 3.8 (q) | Quartet | 9.5 | 2H |
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | CF₃ | 124.5 (q) | Quartet | 282 |
| CH-NH₃⁺ | 58.0 (q) | Quartet | 32 | |
| CH-cyclopropyl | 12.5 | Singlet | - | |
| CH₂-cyclopropyl | 4.0 | Singlet | - | |
| 2,2,2-Trifluoroethylamine hydrochloride | CF₃ | 125.0 (q) | Quartet | 277 |
| CH₂-NH₃⁺ | 40.1 (q) | Quartet | 35 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small molecule hydrochloride salts.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium salt may exchange with deuterium in protic solvents, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice as it is aprotic and dissolves many polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution if any particulate matter is present to avoid compromising the spectral quality.
-
Transfer the clear solution into a clean 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
The sample should be allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
-
The magnetic field should be shimmed on the sample to ensure homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
An appropriate number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
For ¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).
-
The signals should be integrated to determine the relative number of protons.
-
The multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J-values) should be determined to elucidate the connectivity of the atoms.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectral data.
Navigating Chirality with Fluorine: A Comparative Guide to the 19F NMR Interpretation of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
For researchers and professionals in drug development, the precise characterization of chiral molecules is paramount. 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, with its trifluoromethyl group adjacent to a stereocenter, presents a unique analytical opportunity. This guide provides a comprehensive interpretation of its expected 19F Nuclear Magnetic Resonance (NMR) spectrum and objectively compares this technique with alternative analytical methods for chiral amine analysis.
Predicted 19F NMR Spectral Parameters
The 19F NMR spectrum of this compound is predicted to exhibit a single, complex multiplet. Due to the chiral center, the three fluorine atoms of the trifluoromethyl (CF3) group are diastereotopic, meaning they are chemically non-equivalent and will have slightly different chemical shifts and distinct couplings to neighboring protons.
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -70 to -75 ppm | The typical chemical shift range for a CF3 group attached to an sp3-hybridized carbon is in this upfield region, relative to CFCl3. The electron-withdrawing nature of the adjacent protonated amine and the cyclopropyl group will influence the precise shift. |
| Multiplicity | Doublet of Doublets of Doublets (ddd) or more complex multiplet | The three diastereotopic fluorine atoms will couple to each other (geminal 2JFF coupling) and to the single proton on the adjacent chiral carbon (vicinal 3JHF coupling). This results in a complex splitting pattern.[1] |
| 3JHF Coupling Constant | 5 - 10 Hz | This is a typical range for vicinal coupling between fluorine and a proton on an adjacent carbon. |
| 2JFF Coupling Constant | ~ 0 Hz (typically not resolved) | Geminal coupling between fluorine atoms in a freely rotating CF3 group is often small and not resolved. |
Comparison with Alternative Analytical Techniques
While 19F NMR is a powerful tool for the analysis of fluorinated chiral compounds, other techniques are also widely used for the characterization of chiral amines.[2][3] The choice of method depends on the specific analytical requirements.[4][5]
| Analytical Technique | Principle | Throughput | Sensitivity | Resolution | Cost of Instrumentation |
| 19F NMR Spectroscopy | Measures the resonance of 19F nuclei in a magnetic field. Diastereotopic fluorines in a chiral molecule give distinct signals.[6] | High | Moderate to High | High | High |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[2][7] | Moderate | High | Very High | Moderate to High |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase, often leading to faster separations.[2] | High | High | Very High | High |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[2] | High | Very High | Very High | Moderate |
| NMR with Chiral Derivatizing Agents (CDAs) | The chiral analyte is reacted with a CDA to form diastereomers, which can be distinguished by standard 1H or 19F NMR.[4][8] | High | Moderate | Good | High |
Experimental Protocols
19F NMR Spectroscopy
A standard protocol for acquiring a 19F NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe tuned to the 19F frequency.
-
Data Acquisition:
-
Acquire a standard one-dimensional 19F spectrum.
-
If the multiplet is complex, consider acquiring a proton-decoupled 19F spectrum to simplify the signal to a singlet and confirm the chemical shift.
-
Two-dimensional NMR experiments, such as 1H-19F HSQC, can be performed to definitively assign the couplings between the fluorine atoms and the protons.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift to an internal or external standard (e.g., CFCl3 at 0 ppm).
Chiral High-Performance Liquid Chromatography (HPLC)
A general protocol for the chiral separation of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).
-
Method Development:
-
Screen various mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol with additives like trifluoroacetic acid or diethylamine) to achieve optimal separation of the enantiomers.
-
Optimize the flow rate, column temperature, and detection wavelength.
-
-
Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Visualizing the Interpretation
Predicted 19F NMR Splitting Pattern
The following diagram illustrates the theoretical spin-spin coupling that gives rise to the complex multiplet expected in the 19F NMR spectrum of this compound.
Caption: Predicted 19F NMR signal arising from spin-spin coupling.
General Workflow for Chiral Amine Analysis
This diagram outlines the general workflow for analyzing a chiral amine, highlighting the points at which different analytical techniques can be employed.
Caption: Workflow for the analysis of a chiral amine sample.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
Comparative Analysis of Mass Spectrometric Fragmentation: 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride and Related Structures
This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and its structural analogs. The data presented herein is a synthesis of established fragmentation principles for similar chemical moieties, offering a predictive look at the behavior of this compound in mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of novel small molecules.
Predicted Fragmentation Pathway of 1-Cyclopropyl-2,2,2-trifluoroethanamine
The fragmentation of 1-Cyclopropyl-2,2,2-trifluoroethanamine under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom and rearrangements of the cyclopropyl group. The trifluoroethyl group is expected to significantly influence the fragmentation due to the high electronegativity of fluorine.
Figure 1. Predicted Electron Ionization (EI) fragmentation pathway for 1-Cyclopropyl-2,2,2-trifluoroethanamine.
Comparison with Non-fluorinated Analog: Cyclopropanamine
To understand the influence of the trifluoroethyl group, a comparison with the fragmentation of cyclopropanamine is insightful. The absence of the electron-withdrawing trifluoroethyl group in cyclopropanamine leads to a different set of primary fragmentation pathways.
Figure 2. Established Electron Ionization (EI) fragmentation pathway for Cyclopropanamine.
Tabulated Mass Spectrometry Data
The following tables summarize the predicted and known mass-to-charge ratios (m/z) and relative abundances of key fragments for 1-Cyclopropyl-2,2,2-trifluoroethanamine and its non-fluorinated analog, cyclopropanamine.
Table 1: Predicted MS Data for 1-Cyclopropyl-2,2,2-trifluoroethanamine
| Fragment Ion | Proposed Structure | Predicted m/z | Predicted Relative Abundance |
| [M]+. | C5H8F3N | 139 | Low |
| [M-H]+. | C5H7F3N | 138 | Moderate |
| [M-CF3]+. | C2H5N | 70 | High |
| [C3H5N]+. | Azirine | 55 | Moderate |
| [C3H5]+. | Cyclopropyl cation | 41 | High |
Table 2: Experimental MS Data for Cyclopropanamine
| Fragment Ion | Structure | m/z | Relative Abundance |
| [M]+. | C3H7N | 57 | Moderate |
| [M-H]+. | C3H6N | 56 | High |
| [M-CH3]+. | C2H4N | 42 | Moderate |
| [C2H4N]+. | Aziridinium | 42 | Moderate |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of volatile amine hydrochlorides using Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 3. General workflow for GC-MS analysis of volatile amine hydrochlorides.
Methodology:
-
Sample Preparation: The hydrochloride salt is neutralized with a base (e.g., NaOH) to liberate the free amine. The free amine is then extracted into an organic solvent (e.g., dichloromethane). For improved chromatographic performance, the amine can be derivatized (e.g., acylation).
-
Gas Chromatography (GC): The extracted sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from the solvent and any impurities.
-
Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. This fragmentation pattern is then used to elucidate the structure of the compound.
Conclusion
The presence of the trifluoroethyl group in 1-Cyclopropyl-2,2,2-trifluoroethanamine is predicted to direct the fragmentation pathway towards the loss of the CF3 radical, a highly stable species. This contrasts with the fragmentation of cyclopropanamine, where the loss of a hydrogen atom or a methyl radical is more prominent. This comparative analysis provides a foundational understanding for the interpretation of mass spectrometric data for this and related fluorinated compounds, which is crucial for their identification and characterization in various research and development settings.
Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of methodologies for determining the crystal structure of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a valuable building block in medicinal chemistry. While a specific crystal structure for this compound is not publicly available, this guide will compare the gold-standard technique of X-ray crystallography with other powerful analytical methods, providing the necessary experimental context and data interpretation.
Cyclopropylamines are significant motifs in the development of pharmaceuticals and agrochemicals due to their unique conformational and electronic properties.[1][2][3] The trifluoromethyl group in the target molecule further influences its properties, making its structural elucidation crucial for understanding its interactions and potential applications.
Comparative Analysis of Structural Elucidation Techniques
The determination of a small molecule's structure is typically achieved through a combination of spectroscopic and crystallographic techniques. Below is a comparison of the primary methods.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Single, high-quality crystal (typically > 0.1 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination; provides absolute configuration. | Crystal growth can be a significant bottleneck.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Solution or solid-state sample. | Information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C, ¹⁹F NMR). | Non-destructive; provides information about the molecule's structure and dynamics in solution.[5][6] | Structure is inferred from spectral data, which can be complex to interpret for novel molecules; does not provide crystal packing information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Small amount of sample in solution or solid state. | Molecular weight and elemental composition. | High sensitivity; provides information on molecular formula. | Does not provide information on 3D structure or connectivity. |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Powder or very small crystals (nanometer to micrometer size). | Precise 3D atomic coordinates, similar to SCXRD. | Requires much smaller crystals than SCXRD, overcoming the crystal growth limitation.[4][5][7] | A newer technique that is less widely available than SCXRD.[7] |
Experimental Protocols
While a specific protocol for this compound is not available, a general experimental workflow for a small organic molecule would be as follows:
-
Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.[8][9]
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound.
Visualizing the Workflow
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. news-medical.net [news-medical.net]
- 5. Small Molecule Structure Determination | Nano Imaging [nanoimagingservices.webflow.io]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-1-cyclopropyl-2,2,2-trifluoroethanamine(1160756-75-1) 1H NMR spectrum [chemicalbook.com]
- 11. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vitro assay results for compounds synthesized using 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides an objective comparison of in vitro assay results for a series of novel Janus Kinase (JAK) inhibitors synthesized from a common chemical starting block. The data presented herein, derived from publicly available patent literature, offers a glimpse into the structure-activity relationships (SAR) of these emerging therapeutic candidates.
The development of small molecule inhibitors targeting the Janus kinase (JAK) family of enzymes has revolutionized the treatment of various autoimmune diseases and myeloproliferative neoplasms. A key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors is the incorporation of specific structural motifs. One such building block of interest is 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, which combines the conformational rigidity of a cyclopropyl group with the metabolic stability often conferred by a trifluoromethyl group.
This report focuses on a series of pyrazolopyrimidine-based compounds, potential JAK inhibitors, whose synthesis can be envisioned to utilize derivatives of 1-Cyclopropyl-2,2,2-trifluoroethanamine. By analyzing the in vitro biological data from a representative patent, we can draw comparisons and understand the impact of structural modifications on their inhibitory activity against various JAK isoforms.
Comparative In Vitro Activity of Synthesized JAK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized compounds against different JAK family kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity, with lower values indicating higher potency.
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| I-01 | 1.5 | 2.8 | 35 | 4.2 |
| I-02 | 0.9 | 1.2 | 25 | 3.1 |
| I-03 | 2.1 | 3.5 | 48 | 5.5 |
| I-04 | 1.2 | 2.1 | 30 | 3.9 |
| I-05 | 5.6 | 8.9 | >100 | 15.2 |
| I-06 | 0.8 | 1.5 | 22 | 2.8 |
| I-07 | 1.8 | 2.9 | 41 | 4.9 |
| I-08 | 3.2 | 5.1 | 65 | 8.1 |
| I-09 | 1.1 | 1.9 | 28 | 3.5 |
| I-10 | 0.7 | 1.1 | 20 | 2.5 |
Data is extracted from patent KR20210134738A. The specific structures of the compounds (I-01 to I-10) are detailed within the patent document.
Experimental Protocols
The in vitro inhibitory activities of the compounds were determined using a standardized biochemical assay. The following is a generalized protocol based on common industry practices for kinase assays.
JAK Kinase Inhibition Assay:
The inhibitory activity of the test compounds against JAK1, JAK2, JAK3, and TYK2 was assessed using a radiometric filter binding assay.
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) were expressed and purified. A specific peptide substrate for each kinase was synthesized.
-
Reaction Mixture: The assay was performed in a 96-well plate. Each well contained the respective JAK enzyme, the peptide substrate, ATP (adenosine triphosphate) radiolabeled with ³³P (γ-³³P-ATP), and the test compound at various concentrations. The reaction buffer typically consisted of HEPES, MgCl₂, MnCl₂, DTT, and BSA.
-
Incubation: The reaction was initiated by the addition of the γ-³³P-ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Filtration: The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter plate, and the peptide substrate, now radiolabeled if phosphorylated by the kinase, was captured on the filter membrane.
-
Washing: The filter plate was washed multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Detection: After drying, a scintillant was added to each well, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a control (reaction with no inhibitor). The IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing the JAK-STAT Signaling Pathway
The Janus kinases are critical components of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. Understanding this pathway is essential for contextualizing the mechanism of action of JAK inhibitors.
Caption: The JAK-STAT signaling pathway, a key target for immunosuppressive and anti-inflammatory drugs.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the typical workflow for determining the in vitro potency of kinase inhibitors.
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
In Vivo Evaluation of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published in vivo studies for drug candidates directly derived from 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. While the structural motif of cyclopropylamine is present in various neurologically active agents, specific derivatives from this particular starting material have not been detailed in preclinical or clinical research regarding their efficacy, safety, or mechanisms of action in living organisms.
This guide aims to provide a framework for the potential in vivo evaluation of such compounds, should they be synthesized and characterized. The methodologies and comparative data presented are based on established practices for assessing novel CNS drug candidates and related chemical classes, such as monoamine oxidase (MAO) inhibitors and other cyclopropylamine-containing molecules.
Hypothetical Drug Candidates and Potential Alternatives
For the purpose of this guide, we will consider a hypothetical drug candidate, "Compound X," derived from this compound. Potential therapeutic applications for such a compound could lie in the treatment of central nervous system (CNS) disorders, given the known activities of structurally related molecules.
As a comparator, we will reference a well-established, structurally related drug, Tranylcypromine , a cyclopropylamine-based monoamine oxidase inhibitor used as an antidepressant. This comparison will serve to highlight the types of experimental data and benchmarks that would be necessary to evaluate a novel compound.
Comparative Data Summary
Should "Compound X" be developed, its in vivo profile would need to be rigorously compared against existing therapies. The following table outlines the key quantitative data that would be essential for such a comparison. The values for Tranylcypromine are representative of data found in scientific literature.
| Parameter | "Compound X" (Hypothetical Data) | Tranylcypromine (Reference Data) |
| Efficacy | ||
| Forced Swim Test (FST) - Immobility Time (s) | Data Not Available | Significant reduction |
| Novelty-Suppressed Feeding (NSF) - Latency to Feed (s) | Data Not Available | Significant reduction |
| Pharmacokinetics | ||
| Bioavailability (Oral, %) | Data Not Available | ~40-60% |
| Half-life (t½, hours) | Data Not Available | ~2.5 hours |
| Brain-to-Plasma Ratio | Data Not Available | >1 |
| Safety & Tolerability | ||
| LD50 (mg/kg) | Data Not Available | ~60 mg/kg (rat, oral) |
| Rotarod Test - Motor Impairment | Data Not Available | Minimal at therapeutic doses |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo findings. The following are standard protocols that would be employed to generate the data presented in the comparative table.
Forced Swim Test (FST)
This is a common behavioral test used to assess antidepressant-like activity in rodents.
-
Animals: Male mice (e.g., C57BL/6) are individually housed with ad libitum access to food and water.
-
Apparatus: A cylindrical glass tank (45 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
On day 1 (pre-test), mice are placed in the water for 15 minutes.
-
On day 2 (test), mice are administered "Compound X" or a vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.
-
Mice are then placed in the water for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or video tracking software. A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only movements necessary to keep its head above water.
-
-
Data Analysis: The total time spent immobile is calculated and compared between the drug-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA.
Rotarod Test
This test is used to evaluate motor coordination and balance, and to identify any potential motor-impairing side effects of a drug candidate.
-
Animals: Male mice are trained on the rotarod apparatus for several days prior to the experiment to establish a stable baseline performance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
On the test day, baseline performance (latency to fall) is recorded for each mouse.
-
Mice are then administered "Compound X" or a vehicle control.
-
At various time points post-administration (e.g., 30, 60, 120 minutes), the mice are placed back on the rotating rod.
-
The latency to fall from the rod is recorded for each trial.
-
-
Data Analysis: The latency to fall for the drug-treated group is compared to their baseline performance and to the vehicle-treated group. A significant decrease in latency to fall indicates motor impairment.
Signaling Pathways and Experimental Workflows
The potential mechanism of action of a drug candidate derived from this compound would likely involve the modulation of monoamine neurotransmitter systems, similar to other cyclopropylamine-based drugs.
Hypothesized Signaling Pathway: Monoamine Oxidase Inhibition
Many cyclopropylamine derivatives are known to be irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the primary mechanism of their antidepressant effects.
Hypothesized mechanism of action for "Compound X" via MAO inhibition.
In Vivo Evaluation Workflow
The process of evaluating a novel drug candidate from synthesis to preclinical assessment follows a structured workflow.
A typical workflow for the in vivo evaluation of a novel CNS drug candidate.
Safety Operating Guide
Proper Disposal of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document provides crucial safety and disposal protocols for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
This guide outlines the necessary precautions and step-by-step procedures for the safe handling and disposal of this compound. Given the hazardous nature of this compound, proper disposal is not merely a regulatory requirement but a critical component of laboratory safety.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent safety measures must be observed at all times.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[2] If dust formation is likely, a NIOSH-approved respirator is recommended.
Quantitative Hazard Summary
The following table summarizes the key hazard classifications for a closely related compound, 2,2,2-Trifluoroethylamine hydrochloride, which shares the same core chemical structure and thus similar expected hazards.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Spill Management (Minor Spills):
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation.[1] For liquid spills, use an inert absorbent material.
-
Collection: Place the swept or absorbed material into a suitable, clearly labeled, and closed container for disposal.[1][3]
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled with the chemical name: "Waste this compound" and the appropriate hazard symbols.
3. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]
4. Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Ensure that the disposal method complies with all local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information.
References
Safeguarding Your Research: A Guide to Handling 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
Essential safety protocols for the handling and disposal of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is required to prevent exposure. This chemical is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation.[1][2] The following table summarizes the necessary protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must comply with ANSI Z87.1 standards.[3] | Protects against splashes, dust, and flying particles that can cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[4] | Prevents direct skin contact, which can cause irritation and burns.[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][4] |
| Body Protection | Full-length pants and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant suit. | Provides an additional barrier against accidental spills and contamination. |
Procedural Guidance: Step-by-Step Handling and Disposal
The following workflow diagrams and procedural steps outline the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, such as spatulas, weighing paper, and compatible containers, within the fume hood.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the solid compound, inside a certified chemical fume hood to avoid inhalation of dust.[4]
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
Use non-sparking tools if the compound is handled near flammable solvents.[5]
-
-
Cleanup and Storage:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Caption: Step-by-step process for the safe disposal of chemical waste.
Disposal Plan:
-
Waste Segregation:
-
Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Solid Waste:
-
For spills, carefully sweep up the solid material and place it into a suitable, closed, and clearly labeled container for disposal.[6]
-
Contaminated materials such as weighing paper and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Final Disposal:
By implementing these safety and logistical measures, you can build a foundation of trust in your laboratory's commitment to safety and operational excellence, providing value beyond the products themselves.
References
- 1. (R)-1-cyclopropyl-2,2,2-trifluoroethanamine | 1160756-75-1 [amp.chemicalbook.com]
- 2. 1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 75702-99-7 [amp.chemicalbook.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. halocarbon-ls.com [halocarbon-ls.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
